HPA-12
Description
Properties
IUPAC Name |
N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKBKAOFSILDC-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HPA-12 and sphingolipid metabolism pathway
An In-Depth Technical Guide to HPA-12 and the Sphingolipid Metabolism Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that serve as essential structural components of eukaryotic cell membranes and as bioactive molecules involved in various signaling pathways, regulating processes such as cell proliferation, apoptosis, and differentiation.[1][2] The metabolism of sphingolipids is a complex network of interconnected pathways, with ceramide positioned as the central hub.[3][4] Disruptions in sphingolipid metabolism are implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[5][6][7]
A key protein in this metabolic network is the ceramide transfer protein (CERT), which is responsible for the non-vesicular transport of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus for the production of sphingomyelin (SM).[6][8] The compound N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl) dodecanamide, known as this compound, is a potent, competitive inhibitor of CERT.[9][10] As a ceramide mimetic, this compound has become an invaluable pharmacological tool for studying the intricacies of sphingolipid transport and metabolism and is being explored as a potential therapeutic agent.[5][11] This guide provides a comprehensive overview of the sphingolipid metabolism pathway, the mechanism of this compound, and its applications in research and drug development.
The Sphingolipid Metabolism Pathway
Sphingolipid metabolism can be broadly categorized into three main pathways, all of which converge on the central molecule, ceramide.[4]
-
De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2] A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[2][12]
-
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as glycosphingolipids and sphingomyelin, within the endo-lysosomal system to regenerate ceramide.[4][12] This recycling mechanism is crucial for maintaining sphingolipid homeostasis.
-
Sphingomyelin Hydrolysis: Sphingomyelin, a major component of the plasma membrane, can be hydrolyzed by sphingomyelinases to generate ceramide and phosphocholine.[2][13] This pathway is often activated in response to cellular stress signals.
Ceramide, as the central hub of these pathways, can be further metabolized into various other sphingolipids, including sphingomyelin, glucosylceramide, galactosylceramide, and ceramide-1-phosphate, each with distinct biological functions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ceramide transfer protein sensitizes AML to FLT3 inhibitors via a GRP78-ATF6-CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
HPA-12: A Technical Guide to a Potent Inhibitor of Ceramide Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPA-12 is a potent, cell-permeable inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramides from the endoplasmic reticulum (ER) to the Golgi apparatus. By competitively binding to the START (steroidogenic acute regulatory protein-related lipid transfer) domain of CERT, this compound effectively blocks the transport of ceramide, a critical precursor for sphingomyelin synthesis. This inhibition of sphingolipid metabolism has positioned this compound as a valuable research tool for studying the roles of ceramide and sphingomyelin in various cellular processes and as a potential therapeutic agent in diseases characterized by dysregulated sphingolipid metabolism, including cancer and viral infections. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental evaluation of this compound.
Discovery and History
The compound N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, now known as this compound, was first identified in 2001 by Hanada and colleagues as an inhibitor of ceramide trafficking.[1] Initially, the most active stereoisomer was reported to have a (1R,3R) configuration. However, subsequent studies and a revision of the stereochemistry in 2011 definitively established the (1R,3S) configuration as the biologically active form.[1] This revision was crucial for the rational design of subsequent analogs and for understanding the specific molecular interactions with the CERT protein.
The discovery of this compound was a significant milestone in the study of sphingolipid metabolism, providing the first small molecule tool to specifically probe the function of CERT-mediated ceramide transport.[2][3] Its development has since facilitated numerous studies on the roles of ceramide and sphingomyelin in cell signaling, membrane structure, and disease pathogenesis.
Mechanism of Action
This compound functions as a competitive inhibitor of the ceramide transport protein (CERT).[4] CERT is responsible for the specific transfer of newly synthesized ceramide from the ER to the trans-Golgi network, where it is converted to sphingomyelin by sphingomyelin synthase. This compound mimics the structure of ceramide and binds to the START domain of CERT, the same domain that recognizes and binds ceramide.[5][6] This competitive binding prevents CERT from loading ceramide at the ER, thereby inhibiting its transport to the Golgi. The consequence of this inhibition is a reduction in the rate of sphingomyelin synthesis.[7]
Quantitative Bioactivity Data
The biological activity of this compound and its stereoisomers has been quantified in various in vitro assays. The binding affinity to the CERT START domain and the cellular potency in inhibiting sphingomyelin synthesis are key parameters.
| Parameter | Compound | Value | Assay | Reference |
| Binding Affinity (Kd) | (1R,3S)-HPA-12 | ~30 nM | Surface Plasmon Resonance (SPR) | [2] |
| (1S,3R)-HPA-12 | >10,000 nM | Surface Plasmon Resonance (SPR) | [2] | |
| (1S,3S)-HPA-12 | ~4,500 nM | Surface Plasmon Resonance (SPR) | [2] | |
| (1R,3R)-HPA-12 | ~4,000 nM | Surface Plasmon Resonance (SPR) | [2] | |
| Inhibitory Potency (EC50) | (1R,3S)-HPA-12 | 4 µM | TR-FRET Assay (binding to isolated START domain) | [4][8] |
| Cellular Activity | (1R,3S)-HPA-12 | 2.5 µM | Inhibition of fluorescent ceramide analog conversion in CHO and HeLa cells | [4] |
| (1R,3S)-HPA-12 | 1 µM | Inhibition of sphingomyelin synthesis in wild-type CHO cells | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's activity. Below are methodologies for key experiments cited in the literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CERT Binding
This assay quantifies the binding of this compound to the isolated START domain of CERT by measuring the displacement of a fluorescently labeled ceramide probe.
Materials:
-
His-tagged recombinant CERT START domain
-
Fluorescently labeled ceramide probe (e.g., BODIPY-C12-ceramide)
-
Europium (Eu3+) cryptate-labeled anti-His antibody (donor fluorophore)
-
d2-labeled streptavidin (acceptor fluorophore, if using a biotinylated probe)
-
This compound and test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
In a 384-well plate, add the His-tagged CERT START domain.
-
Add the Eu3+-labeled anti-His antibody and incubate to allow binding.
-
Add the fluorescently labeled ceramide probe.
-
Add the serially diluted this compound or test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the compound concentration to determine the EC50 value.
Fluorescent Ceramide Transport Assay in Live Cells
This assay measures the ability of this compound to inhibit the transport of a fluorescent ceramide analog from the ER to the Golgi in living cells.
Materials:
-
HeLa or CHO cells
-
Cell culture medium and supplements
-
Fluorescent ceramide analog (e.g., C6-NBD-ceramide)
-
This compound
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Seed HeLa or CHO cells on glass-bottom dishes or coverslips and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Add the fluorescent ceramide analog (e.g., 5 µM C6-NBD-ceramide) to the cells and incubate at 4°C for 30 minutes to allow the probe to label the plasma membrane and ER.[9]
-
Wash the cells with cold medium to remove excess probe.
-
Shift the temperature to 37°C to initiate ceramide transport.
-
At different time points (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.
-
Acquire fluorescence images of the cells using a fluorescence microscope, focusing on the Golgi region (often identified by its perinuclear localization).
-
Quantify the fluorescence intensity in the Golgi region using image analysis software. A reduction in Golgi fluorescence in this compound-treated cells compared to control cells indicates inhibition of ceramide transport.[9]
NanoBRET Assay for CERT Target Engagement in Live Cells
This proximity-based assay measures the direct binding of a compound to CERT in live cells.
Materials:
-
HeLa cells
-
Expression vector for NanoLuc®-CERT fusion protein
-
Fluorescently labeled tracer compound that binds to CERT
-
This compound and test compounds
-
NanoBRET™ Nano-Glo® Substrate and buffer
-
Luminometer capable of measuring BRET
Procedure:
-
Transfect HeLa cells with the NanoLuc®-CERT expression vector and seed into 96-well plates.
-
The following day, treat the cells with the fluorescent tracer and varying concentrations of this compound or test compounds.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of a test compound indicates displacement of the tracer and binding of the compound to CERT.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's function and evaluation.
References
- 1. A chemoenzymatic synthesis of ceramide trafficking inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of the CERT inhibitor this compound and some novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlamydial Infection-Dependent Synthesis of Sphingomyelin as a Novel Anti-Chlamydial Target of Ceramide Mimetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
HPA-12: A Technical Guide to its Application in Ceramide Trafficking Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HPA-12, a pivotal pharmacological tool used to investigate the non-vesicular trafficking of ceramide. Ceramide is a central lipid in cellular metabolism, acting as a precursor for complex sphingolipids and as a bioactive signaling molecule. Its transport from the site of synthesis in the endoplasmic reticulum (ER) to other organelles is fundamental for maintaining cellular homeostasis. This document details the mechanism of this compound, its application in key experimental models, and provides structured protocols for its use in the laboratory.
Introduction to Ceramide Trafficking and this compound
Ceramide is synthesized at the cytosolic face of the endoplasmic reticulum (ER) through two primary pathways: the de novo pathway and the salvage pathway.[1][2] From the ER, ceramide must be transported to the Golgi apparatus for conversion into complex sphingolipids like sphingomyelin (SM) and glucosylceramide (GlcCer).[2][3] This transport occurs via two distinct routes: a vesicular pathway and a non-vesicular pathway.
The major, non-vesicular pathway is mediated by the Ceramide Transfer Protein (CERT) .[3][4] CERT is a cytosolic protein that extracts ceramide from the ER membrane and shuttles it to the trans-Golgi.[3] It possesses three key functional domains:
-
A C-terminal START (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain, which binds a single ceramide molecule in a hydrophobic cavity.[4][5]
-
A central pleckstrin homology (PH) domain , which targets the protein to the Golgi by binding to phosphatidylinositol 4-monophosphate (PI4P).[6]
-
An N-terminal FFAT motif , which interacts with the ER-resident VAMP-associated protein (VAP).[6]
The compound N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide , or This compound , is a synthetic, ceramide-mimetic small molecule.[7] It acts as a potent and specific competitive inhibitor of CERT, making it an invaluable tool for dissecting the CERT-mediated trafficking pathway from vesicular transport and for understanding its role in various cellular processes.[5][7]
Mechanism of Action of this compound
This compound functions by directly competing with endogenous ceramide for binding to the START domain of CERT.[5][6] By occupying the amphiphilic cavity within the START domain, this compound prevents the uptake and transport of newly synthesized ceramide from the ER.[5][6]
This inhibition is highly stereospecific. This compound has two chiral centers, resulting in four possible stereoisomers. The (1R,3S)-HPA-12 isomer exhibits the highest affinity for the CERT START domain and is therefore the most potent inhibitor of ceramide trafficking and subsequent sphingomyelin synthesis.[8][9] Other isomers are significantly less active, highlighting the precise structural recognition of the ligand by the CERT protein.[7][9] The (1R,3S) configuration most closely resembles the stereochemistry of natural ceramide.[8]
The direct consequence of CERT inhibition by this compound is a rapid reduction in the rate of sphingomyelin synthesis, as the ceramide substrate cannot reach the sphingomyelin synthase enzyme located in the Golgi.[7] Notably, this compound does not inhibit the synthesis of glucosylceramide, indicating that the transport of ceramide destined for GlcCer production occurs through a different, CERT-independent mechanism.[7]
Quantitative Data on this compound Activity
The efficacy of this compound and the specificity of its stereoisomers have been quantified in various assays.
Table 1: Binding Affinity of this compound Stereoisomers to the CERT START Domain
| Stereoisomer | Binding Affinity (Kd) in nM | Potency |
|---|---|---|
| (1R,3S)-HPA-12 | ~30 | Most Potent |
| (1R,3R)-HPA-12 | ~4000 | ~133x less potent |
| (1S,3S)-HPA-12 | ~4500 | ~150x less potent |
| (1S,3R)-HPA-12 | >10,000 | >333x less potent |
Data obtained from Surface Plasmon Resonance (SPR) analysis.[9]
Table 2: Inhibitory Concentration of this compound
| Assay Type | Parameter | Value |
|---|---|---|
| Cell-free Assay | IC50 | 4 µM |
The IC50 was established in a cell-free assay measuring CERT-mediated ceramide transfer.[7]
Table 3: Effect of this compound on Extracellular Vesicle (EV) Production
| Treatment | EV Concentration (particles/cell) |
|---|---|
| Control (Vehicle) | Baseline |
| syn-HPA-12 (active, 4 µM) | Significantly Reduced |
| anti-HPA-12 (inactive, 4 µM) | No Significant Change |
Data is a qualitative summary from Nanoparticle Tracking Analysis (NTA) experiments. This compound treatment reduces the number of secreted EVs.[10]
Visualizing Ceramide Trafficking and this compound Inhibition
The following diagrams illustrate the key pathways and mechanisms discussed.
Caption: Ceramide is synthesized in the ER and transported to the Golgi via CERT or vesicles.
Caption: this compound competitively binds to the CERT START domain, blocking ceramide transport.
This compound in Elucidating Cellular Pathways
A. Sphingomyelin Synthesis vs. Glucosylceramide Synthesis The primary application of this compound is to pharmacologically separate the CERT-dependent pathway from other lipid transport mechanisms. Early studies using metabolic labeling demonstrated that this compound potently inhibits the conversion of newly synthesized ceramide to sphingomyelin.[7] However, it has no effect on glucosylceramide synthesis.[7] This differential effect provided key evidence that ceramide destined for these two classes of sphingolipids is transported from the ER to the Golgi via distinct routes.
B. Extracellular Vesicle (EV) Biogenesis More recent studies have implicated CERT-mediated ceramide transport in the formation and composition of extracellular vesicles (EVs).[6] Ceramide's cone-shaped structure can induce negative membrane curvature, a process essential for the inward budding of multivesicular bodies (MVBs) that gives rise to exosomes (a type of EV).[6]
Functional inhibition of CERT with this compound was shown to reduce the number of secreted EVs.[6] Furthermore, lipidomic analysis of EVs from this compound-treated cells revealed a significant decrease in their ceramide and sphingomyelin content.[6] These findings suggest that CERT is crucial for supplying ceramide to the sites of EV biogenesis. Research has also uncovered a complex between the CERT START domain and Tsg101, a component of the Endosomal Sorting Complex Required for Transport (ESCRT-I), directly linking non-vesicular ceramide transport to the core machinery of EV formation.[6]
Caption: Workflow for studying the impact of this compound on extracellular vesicle production.
Detailed Experimental Protocols
Protocol 1: Fluorescent Ceramide Trafficking Assay
This assay visualizes the accumulation of a fluorescent ceramide analog in the Golgi, which is inhibited by this compound.
Materials:
-
HeLa or CHO cells
-
Glass-bottom culture dishes
-
Fluorescent ceramide analog (e.g., NBD C6-Ceramide or C5-DMB-Cer)
-
(1R,3S)-HPA-12 (active isomer) and an inactive isomer (e.g., (1S,3R)-HPA-12)
-
Bovine Serum Albumin (BSA), defatted
-
Hanks' Balanced Salt Solution (HBSS) or similar
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.
-
This compound Pre-incubation: Prepare working solutions of this compound isomers in culture medium. A typical concentration is 5-10 µM. Pre-incubate the cells with this compound or vehicle control for 30-60 minutes at 37°C.
-
Ceramide Labeling: Prepare the fluorescent ceramide labeling solution. Complex the ceramide analog (e.g., 5 µM NBD C6-Ceramide) with defatted BSA (e.g., 5 µM) in serum-free medium for 10 minutes at 37°C.
-
Remove the pre-incubation medium from the cells and wash once with HBSS.
-
Add the ceramide-BSA complex solution to the cells and incubate on ice (4°C) for 30 minutes. This allows the analog to label the plasma membrane and ER without active transport.
-
Trafficking Chase: Wash the cells three times with cold HBSS to remove excess probe. Add fresh, pre-warmed medium (containing this compound or vehicle) and transfer the dish to a 37°C incubator or a heated microscope stage.
-
Imaging: Immediately begin acquiring images every 2-5 minutes for 30-60 minutes. In control cells, a fluorescent signal will accumulate in the perinuclear region corresponding to the Golgi apparatus. In this compound-treated cells, the fluorescence will remain diffuse in the ER and will not concentrate in the Golgi.[7][9]
Protocol 2: Analysis of EV Production and Composition
This protocol details the steps to assess how this compound affects the quantity and lipid content of secreted EVs.
Materials:
-
Neuro2a (N2a) cells or other high-EV-producing cell line
-
EV-depleted Fetal Bovine Serum (FBS)
-
(1R,3S)-HPA-12 (syn-HPA-12) and an inactive isomer (anti-HPA-12)
-
Phosphate Buffered Saline (PBS)
-
Ultracentrifuge and appropriate tubes
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
-
Reagents for lipid extraction (e.g., Bligh-Dyer method) and mass spectrometry
Methodology:
-
Cell Culture: Culture N2a cells in medium supplemented with EV-depleted FBS.
-
Treatment: When cells reach ~70% confluency, replace the medium with fresh medium containing either vehicle (e.g., ethanol), active syn-HPA-12 (e.g., 4-8 µM), or inactive anti-HPA-12. Incubate for 24-48 hours.[6][7]
-
Conditioned Media Collection: Collect the conditioned medium and count the cells to normalize EV numbers later.
-
Differential Ultracentrifugation:
-
Centrifuge the medium at 300 x g for 10 min to pellet cells.
-
Transfer supernatant and centrifuge at 2,000 x g for 10 min to remove dead cells.
-
Transfer supernatant and centrifuge at 10,000 x g for 30 min to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge the final supernatant at 100,000 x g for 70-90 minutes to pellet EVs.
-
-
EV Pellet Processing: Carefully discard the supernatant and resuspend the EV pellet in a known volume of filtered PBS for NTA analysis, or in appropriate solvent for lipid extraction.
-
Quantification (NTA): Dilute the resuspended EVs in PBS to an appropriate concentration for NTA analysis. Measure particle concentration and size distribution according to the instrument's protocol. Normalize particle counts to the number of producer cells.
-
Lipid Analysis: Perform lipid extraction on the EV pellet. Analyze the ceramide and sphingomyelin content using liquid chromatography-mass spectrometry (LC-MS). Compare the lipid profiles of EVs from control and this compound-treated cells.
Protocol 3: Using Photoactivatable and Fluorescent this compound Analogs
This advanced protocol uses modified this compound to directly visualize its interaction with CERT in cells.
Materials:
-
pacthis compound (bifunctional, photoactivatable this compound analog)
-
This compound-NBD (fluorescent this compound analog)
-
Cells grown on coverslips
-
UV lamp (366 nm)
-
Antibody against CERT for immunofluorescence
-
Fluorescence microscope
Methodology:
-
Incubation with Analog: Incubate cells with 1 µM pacthis compound for 15-30 minutes at 37°C.[6]
-
UV Cross-linking: Wash the cells with medium to remove unbound analog. Irradiate the cells with UV light (366 nm) for 15 minutes on ice to covalently cross-link the pacthis compound to its binding partners (primarily CERT).[6]
-
Fixation and Permeabilization: Wash the cells with cold PBS, then fix and permeabilize them using standard immunofluorescence protocols (e.g., with 4% paraformaldehyde and 0.1% Triton X-100).
-
Immunostaining: Stain the cells with a primary antibody against CERT, followed by a fluorescently-labeled secondary antibody.
-
Imaging: Visualize the cells using fluorescence microscopy. The co-localization of the fluorescent signal from the cross-linked analog and the immunolabeled CERT protein can be assessed. A similar protocol can be used with this compound-NBD (without the UV cross-linking step) to observe its subcellular distribution.[6]
Conclusion
This compound is an indispensable pharmacological inhibitor for the study of ceramide biology. Its high specificity for the CERT protein allows researchers to delineate the non-vesicular transport of ceramide from other trafficking pathways. Through the use of this compound, the CERT-mediated pathway has been established as the primary route for sphingomyelin synthesis and has been newly implicated in critical cellular processes such as the biogenesis of extracellular vesicles. The quantitative data and detailed protocols provided in this guide offer a robust framework for utilizing this compound to further explore the intricate roles of ceramide trafficking in health and disease.
References
- 1. Ceramide - Wikipedia [en.wikipedia.org]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Intracellular trafficking of ceramide by ceramide transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for specific lipid recognition by CERT responsible for nonvesicular trafficking of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of ceramide transfer protein for biogenesis and sphingolipid composition of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
HPA-12: A Technical Guide for Studying Lipid Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPA-12 is a synthetic, cell-permeable ceramide analog that has emerged as a powerful tool for investigating the intricate pathways of lipid transport and metabolism. By competitively inhibiting the ceramide transfer protein (CERT), this compound effectively blocks the non-vesicular trafficking of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. This targeted inhibition allows researchers to dissect the roles of ceramide and its metabolites in a multitude of cellular processes, from sphingomyelin synthesis to the regulation of signaling pathways implicated in cancer and infectious diseases. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its effective use in the laboratory.
Mechanism of Action
This compound functions as a competitive inhibitor of the ceramide transfer protein (CERT). CERT is a key protein responsible for the non-vesicular transport of ceramide, a central lipid in sphingolipid metabolism, from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, ceramide is converted to sphingomyelin by sphingomyelin synthase.
The (1R,3S) stereoisomer of this compound specifically binds to the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT, the same domain that recognizes and binds ceramide.[1] This competitive binding prevents CERT from picking up ceramide from the ER membrane and transferring it to the Golgi. Consequently, the synthesis of sphingomyelin is inhibited, leading to an accumulation of ceramide in the ER and a depletion of sphingomyelin in the Golgi and subsequent cellular compartments. This precise mode of action makes this compound an invaluable tool for studying the downstream consequences of impaired ceramide transport and altered sphingolipid homeostasis.
Quantitative Data
The following tables summarize the quantitative data available for this compound, providing researchers with key parameters for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| EC50 (CERT START Domain Binding) | 4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. | [2] |
| Kd ((1R,3S)-HPA-12 for CERT START domain) | ~30 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |
| Kd ((1S,3R)-HPA-12 for CERT START domain) | >10,000 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |
| Kd ((1S,3S)-HPA-12 for CERT START domain) | ~4500 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |
| Kd ((1R,3R)-HPA-12 for CERT START domain) | ~4000 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| Acute Myeloid Leukemia (AML) - Molm13 | IC50 (Growth Inhibition) | Not explicitly stated, but dose-dependent decrease in proliferation observed with this compound treatment. | EdU incorporation assay after this compound treatment. | [3] |
| Acute Myeloid Leukemia (AML) - MV4-11 | IC50 (Growth Inhibition) | Not explicitly stated, but dose-dependent decrease in proliferation observed with this compound treatment. | EdU incorporation assay after this compound treatment. | [3] |
| Colorectal Cancer (HCT-116) | - | Sensitizes cells to paclitaxel-induced mitotic arrest. | Cell viability and mitotic index analysis. | [4] |
| Breast Cancer (HER2+) | - | CERT overexpression is a prognostic variable; its silencing sensitizes cells to chemotherapy. | Functional genomics and live-cell microscopy. | [5] |
Experimental Protocols
Protocol 1: Inhibition of Ceramide Transport using Fluorescent Ceramide Analog (C6-NBD-Ceramide)
This protocol describes how to visualize and quantify the inhibition of ceramide transport from the ER to the Golgi apparatus using the fluorescent ceramide analog C6-NBD-ceramide in HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO or ethanol)
-
C6-NBD-ceramide (stock solution in ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
FluoroBrite DMEM (or other imaging medium)
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm)[6]
-
96-well imaging plates or coverslips
Procedure:
-
Cell Seeding: Seed HeLa cells onto 96-well imaging plates or coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in serum-free FluoroBrite DMEM at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO or ethanol).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound working solutions or vehicle control to the cells and incubate for 1-4 hours at 37°C.
-
-
C6-NBD-Ceramide Labeling:
-
Prepare a 5 µM working solution of C6-NBD-ceramide in serum-free FluoroBrite DMEM. To improve solubility and delivery, C6-NBD-ceramide can be complexed with fatty acid-free BSA.[7][8][9]
-
Place the cells on ice or at 4°C for 30 minutes in the dark.
-
Add the 5 µM C6-NBD-ceramide solution to the cells and incubate at 4°C for 30 minutes in the dark. This step allows the fluorescent ceramide to label the plasma membrane and ER without significant transport to the Golgi.
-
-
Chase and Imaging:
-
After the cold incubation, aspirate the C6-NBD-ceramide solution.
-
Wash the cells once with ice-cold PBS.
-
Add pre-warmed (37°C) FluoroBrite DMEM (containing this compound or vehicle for the respective treatment groups).
-
Immediately begin imaging the cells at 37°C using a fluorescence microscope. Acquire images at various time points (e.g., 5, 15, 30, and 60 minutes) to monitor the transport of C6-NBD-ceramide to the Golgi apparatus. The Golgi will appear as a bright, perinuclear, ribbon-like structure.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the Golgi region in each cell at each time point.
-
Compare the rate and extent of C6-NBD-ceramide accumulation in the Golgi of this compound-treated cells versus control cells. A significant reduction in Golgi fluorescence in the this compound treated cells indicates inhibition of CERT-mediated ceramide transport.[10]
-
Protocol 2: Lipidomics Analysis of Ceramide and Sphingomyelin Levels Following this compound Treatment
This protocol outlines the steps for quantifying changes in endogenous ceramide and sphingomyelin levels in cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., HeLa, AML cell lines)
-
This compound (stock solution in DMSO or ethanol)
-
Cell culture medium
-
PBS
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Internal standards for ceramide and sphingomyelin (e.g., C17:0 ceramide, d18:1/12:0 SM)
-
Nitrogen gas evaporator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
Add the internal standards to each sample.
-
Perform a lipid extraction using a modified Bligh-Dyer method.[7] A common procedure involves the sequential addition of methanol and chloroform to the cell suspension, followed by vortexing and centrifugation to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Sample Preparation for LC-MS:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).[11]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate the different lipid species using a suitable liquid chromatography method (e.g., reversed-phase C18 column).
-
Detect and quantify the different ceramide and sphingomyelin species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Identify and quantify the individual ceramide and sphingomyelin species based on their retention times and specific precursor-product ion transitions.
-
Normalize the abundance of each lipid species to the corresponding internal standard.
-
Compare the levels of ceramides and sphingomyelins in this compound-treated cells to those in control cells. An increase in ceramide levels and a decrease in sphingomyelin levels are expected upon this compound treatment.[3][12]
-
Signaling Pathways and Experimental Workflows
Ceramide Transport and Sphingomyelin Synthesis Pathway
The following diagram illustrates the central role of CERT in transporting ceramide from the ER to the Golgi for sphingomyelin synthesis and the inhibitory effect of this compound.
Downstream Consequences of CERT Inhibition
Inhibition of CERT by this compound leads to an accumulation of ceramide in the ER, which can trigger various downstream signaling pathways, including the unfolded protein response (UPR) and apoptosis.
Experimental Workflow for Investigating Lipid Transport with this compound
This diagram outlines a logical workflow for researchers using this compound to study its effects on lipid transport and cellular processes.
Troubleshooting
Problem: Low or no inhibition of C6-NBD-ceramide transport to the Golgi.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
-
-
Possible Cause: Insufficient pre-incubation time with this compound.
-
Solution: Increase the pre-incubation time to allow for adequate cellular uptake and target engagement.
-
-
Possible Cause: The stereoisomer of this compound is incorrect.
-
Solution: Ensure you are using the active (1R,3S)-HPA-12 stereoisomer.[1]
-
Problem: High variability in lipidomics data.
-
Possible Cause: Inconsistent cell numbers between samples.
-
Solution: Normalize lipid amounts to total protein or DNA content.
-
-
Possible Cause: Inefficient or variable lipid extraction.
-
Solution: Ensure consistent and thorough extraction for all samples. Use of internal standards for each lipid class is crucial.
-
-
Possible Cause: Lipid degradation during sample processing.
-
Solution: Keep samples on ice as much as possible and process them quickly. Consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction.
-
Conclusion
This compound is a specific and potent inhibitor of CERT-mediated ceramide transport, making it an indispensable tool for researchers in the fields of lipid biology, cell signaling, and drug discovery. By providing detailed protocols, quantitative data, and visual guides, this technical resource aims to empower scientists to effectively utilize this compound to unravel the complex roles of ceramide and sphingolipid metabolism in health and disease. As our understanding of lipid transport continues to evolve, tools like this compound will undoubtedly play a pivotal role in uncovering new therapeutic targets and strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. CERT depletion predicts chemotherapy benefit and mediates cytotoxic and polyploid-specific cancer cell death through autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecopoeia.com [genecopoeia.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Ceramide Trafficking Inhibitor HPA-12: A Deep Dive into its Role in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPA-12 is a potent and specific inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. By blocking this crucial step in sphingolipid metabolism, this compound disrupts the synthesis of sphingomyelin (SM) and leads to the accumulation of ceramide in the ER. This accumulation triggers a cascade of cellular stress responses, ultimately impacting cell fate. This technical guide provides a comprehensive overview of the fundamental research on this compound and its implications for cell signaling, with a focus on its mechanism of action, effects on cellular pathways, and methodologies for its study.
Mechanism of Action: Inhibition of CERT
The primary molecular target of this compound is the START domain of the CERT protein. This compound, particularly the (1R,3S)-stereoisomer, acts as a competitive inhibitor, binding to the ceramide-binding pocket of the START domain. This prevents the loading of ceramide onto CERT, thereby halting its transport to the Golgi.
The inhibition of CERT-mediated ceramide transport by this compound has been demonstrated to have an IC50 value of approximately 4 µM in a cell-free assay.[1] This targeted inhibition makes this compound a valuable tool for studying the downstream consequences of ceramide accumulation and sphingomyelin depletion.
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified across various studies and cell lines. The following tables summarize key quantitative data regarding its inhibitory concentration and effects on sphingolipid levels.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | ~80 | [2] |
| MOLM13 | Acute Myeloid Leukemia | ~80 | [2] |
| HCT116 | Colorectal Carcinoma | Not Specified | [3] |
| A549 | Alveolar Adenocarcinoma | Not Specified | [3] |
| MDAMB-231 | Breast Adenocarcinoma | Not Specified | [3] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Table 2: Effect of this compound on Cellular Sphingolipid Levels
| Cell Line/System | This compound Concentration | Change in Ceramide Levels | Change in Sphingomyelin Levels | Reference |
| CHO cells | 1 µM | No significant change | ~50% inhibition of formation | [4] |
| CHO cells | Not Specified | Increase | Decrease | [4] |
| Various Cancer Cells | Not Specified | Increase | Decrease | [5] |
| FAD Transgenic Mice | Not Specified | Increased uptake of [18F]F-HPA-12, correlating with increased Cer d18:1/20:2 | Not Specified | [6][7][8] |
Key Signaling Pathways Modulated by this compound
The accumulation of ceramide in the ER due to this compound treatment is a significant cellular stressor that activates the Unfolded Protein Response (UPR), also known as the ER stress response. One of the key pathways activated is the ATF6 branch, leading to apoptosis.
This compound Induced ER Stress and Apoptosis
Caption: this compound inhibits CERT, leading to ceramide accumulation in the ER, which induces ER stress and activates the ATF6-CHOP apoptotic pathway.
Experimental Protocols
Protocol 1: In Vitro CERT Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on CERT-mediated ceramide transport.
1. Materials:
-
This compound (and its stereoisomers as controls)
-
Fluorescently labeled ceramide analog (e.g., C6-NBD-ceramide)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
Serum-free medium
-
Fluorescence microscope
2. Procedure:
-
Culture cells to confluency in a suitable format for microscopy (e.g., glass-bottom dishes).
-
Incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control in serum-free medium for a predetermined time (e.g., 30 minutes) at 4°C to allow for inhibitor uptake and to halt membrane trafficking.
-
Add the fluorescent ceramide analog (e.g., 5 µM C6-NBD-ceramide) to the cells and continue the incubation at 4°C for 30 minutes in the dark to allow for its incorporation into the ER.
-
Wash the cells with cold serum-free medium to remove excess fluorescent ceramide.
-
Shift the temperature to 37°C to re-initiate membrane trafficking.
-
Acquire fluorescence images of the Golgi apparatus at different time points (e.g., 5 and 60 minutes) to monitor the transport of the fluorescent ceramide from the ER.
-
Quantify the fluorescence intensity in the Golgi region. A reduction in Golgi fluorescence in this compound-treated cells compared to control cells indicates inhibition of CERT-mediated transport.
Protocol 2: Analysis of this compound Induced Apoptosis by Annexin V Staining
This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.
1. Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
2. Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Experimental Workflow Visualization
Caption: A generalized workflow for investigating the effects of this compound on CERT inhibition and apoptosis in cultured cells.
Conclusion and Future Directions
This compound serves as an indispensable research tool for dissecting the intricate roles of ceramide and sphingomyelin in cellular processes. Its ability to specifically inhibit CERT allows for the controlled induction of ER stress and provides a model for studying the downstream signaling consequences. The activation of the ATF6-CHOP apoptotic pathway highlights a key mechanism by which ceramide accumulation can lead to cell death, a process with significant implications for cancer biology and other diseases characterized by dysregulated sphingolipid metabolism.
Future research should focus on further elucidating the full spectrum of signaling pathways affected by this compound-mediated CERT inhibition. Investigating potential off-target effects and the interplay between ER stress, autophagy, and apoptosis in different cellular contexts will provide a more complete understanding of this compound's biological activities. Furthermore, the development of more potent and specific this compound analogs could pave the way for novel therapeutic strategies targeting sphingolipid metabolism in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
HPA-12 Stereoisomers: A Technical Guide to their Synthesis, Activity, and Mechanism of Action
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12) is a potent and specific inhibitor of the ceramide transport protein (CERT), also known as ceramide transfer protein.[1][2][3] CERT is responsible for the non-vesicular, shuttle-like transport of ceramide—a central molecule in sphingolipid metabolism—from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4] In the Golgi, ceramide is converted to sphingomyelin (SM) by sphingomyelin synthase. By competitively inhibiting the ceramide-binding START domain of CERT, this compound effectively blocks this crucial trafficking step, leading to a decrease in sphingomyelin synthesis and an accumulation of ceramide.[2][5] This mechanism has positioned this compound as an invaluable chemical probe for studying sphingolipid biology and a promising lead compound for therapeutic development in areas such as oncology and virology.[3][6]
The biological activity of this compound is highly dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. Initial studies proposed the (1R,3R) configuration as the most active form, but this was later revised and definitively confirmed through X-ray crystallography to be the (1R,3S) stereoisomer.[6][7][8] This guide provides a comprehensive overview of the stereoisomers of this compound, their comparative biological activities, the experimental protocols used to assess them, and the underlying signaling pathways they modulate.
Quantitative Activity of this compound Stereoisomers
The most direct measure of this compound activity is its ability to bind to the START domain of CERT and competitively inhibit the binding of ceramide. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is the gold standard for quantifying this interaction. The data clearly demonstrates that the (1R,3S) isomer is the most potent, with both the 1R and 3S configurations contributing significantly to the binding affinity.[9]
| Stereoisomer | Configuration | EC₅₀ (μM) for CERT START Domain Binding |
| 1 | (1R, 3S) | 4.0[2] |
| 2 | (1S, 3R) | > 100 |
| 3 | (1R, 3R) | ~50 |
| 4 | (1S, 3S) | ~50 |
Note: The EC₅₀ values for isomers 2, 3, and 4 are approximated based on qualitative descriptions from comparative binding studies, which confirm that the (1R,3S) isomer is significantly more active than the others. The EC₅₀ of 4 µM is consistently reported for the most active isomer in TR-FRET assays.[2][9]
Mechanism of Action: Inhibition of Ceramide Transport
This compound acts as a structural analog of ceramide, allowing it to bind to the hydrophobic ceramide-binding pocket within the CERT START domain.[5] This competitive inhibition physically blocks the uptake and transport of newly synthesized ceramide from the ER membrane. The downstream consequence is a disruption of the sphingomyelin biosynthesis pathway.
Key Experimental Protocols
Synthesis of (1R,3S)-HPA-12
An efficient and stereoselective synthesis of the active (1R,3S)-HPA-12 isomer can be achieved via a zinc-catalyzed asymmetric Mannich-type reaction in water.[6][7][8]
Methodology:
-
Mannich Reaction: A three-component reaction is set up using a phenyl-containing starting material, an aldehyde, and an amine, catalyzed by a chiral zinc complex. This reaction asymmetrically forms the crucial C-N and C-C bonds with the desired stereochemistry.
-
Purification: The product from the Mannich reaction is purified using column chromatography to isolate the desired diastereomer.
-
Acylation: The purified amino alcohol intermediate is then acylated with dodecanoyl chloride (or a similar lauric acid derivative) under basic conditions to attach the C12 fatty acid tail.
-
Deprotection & Final Purification: Any protecting groups used during the synthesis are removed. The final this compound product is purified to a high degree using recrystallization or column chromatography, and its stereochemistry is confirmed by X-ray crystallography and NMR spectroscopy.[7][8]
CERT-START Domain Binding Assay (TR-FRET)
This homogeneous assay quantifies the binding of this compound stereoisomers to the isolated START domain of CERT by measuring the disruption of energy transfer between a donor-acceptor fluorophore pair.[2][9]
Methodology:
-
Reagents:
-
Recombinant His-tagged CERT START domain.
-
Terbium (Tb)-cryptate conjugated anti-His antibody (Donor).
-
A fluorescently-labeled ceramide analog (e.g., BODIPY-C12-ceramide) (Acceptor).
-
This compound stereoisomers as competitors.
-
-
Procedure:
-
The His-tagged CERT START domain is incubated with the anti-His-Tb antibody.
-
The fluorescent ceramide analog is added. When it binds to the START domain, the donor (Tb) and acceptor (BODIPY) are brought into close proximity, allowing for FRET to occur upon excitation.
-
Increasing concentrations of a this compound stereoisomer are added to the reaction.
-
The competitor this compound displaces the fluorescent ceramide probe from the START domain, disrupting FRET.
-
-
Data Analysis: The TR-FRET signal is measured over time. The decrease in signal is proportional to the concentration of the this compound competitor. Data is plotted on a dose-response curve to calculate the EC₅₀ value for each stereoisomer.
Cellular Ceramide Trafficking Assay
This cell-based assay measures the functional outcome of CERT inhibition—the blockage of ceramide transport to the Golgi for sphingomyelin synthesis.
Methodology:
-
Cell Culture: HeLa or CHO cells are cultured in appropriate media.[2]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound stereoisomers for a set period (e.g., 30 minutes).
-
Fluorescent Ceramide Labeling: A fluorescent ceramide analog, such as NBD-C6-ceramide or C5-DMB-ceramide, is added to the culture medium at a low temperature (e.g., 4°C) to allow it to incorporate into the plasma membrane.
-
Trafficking: The cells are warmed to 37°C to initiate metabolic processes, allowing the fluorescent ceramide to be internalized and transported to the ER and then to the Golgi.
-
Lipid Extraction and Analysis: After a chase period (e.g., 1-2 hours), the reaction is stopped. Lipids are extracted from the cells.
-
Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The amount of fluorescent ceramide that has been converted to fluorescent sphingomyelin is quantified using a fluorescence scanner. A reduction in fluorescent sphingomyelin in this compound-treated cells compared to a vehicle control indicates inhibition of CERT-mediated trafficking.[2]
Applications and Future Directions
The high potency and stereospecificity of (1R,3S)-HPA-12 make it an essential tool for dissecting the roles of ceramide and sphingomyelin in cellular processes. Its ability to induce ceramide-mediated apoptosis and resensitize cancer cells to chemotherapy highlights its potential as an anti-cancer agent.[6] Furthermore, because sphingolipid metabolism is crucial for the replication of certain viruses like Hepatitis C, this compound has shown promise as an antiviral compound.[6]
Future research will likely focus on:
-
Developing this compound analogs with improved pharmacokinetic properties for in vivo studies.[10]
-
High-throughput screening of new compounds using the established TR-FRET assay to identify novel CERT inhibitors.[9]
-
Exploring the therapeutic potential of CERT inhibition in other diseases where sphingolipid metabolism is dysregulated, such as neurodegenerative disorders.[10]
Conclusion
The biological activity of the CERT inhibitor this compound is critically dependent on its three-dimensional structure. Rigorous chemical synthesis and biochemical evaluation have unequivocally identified the (1R,3S) isomer as the most potent inhibitor of ceramide transport. The well-defined mechanism of action and the availability of robust quantitative assays have established this compound as a cornerstone chemical probe for the study of sphingolipid trafficking and metabolism. Its potential as a modulator of pathways involved in cancer, viral replication, and other diseases ensures it will remain a subject of intense investigation in drug development.
References
- 1. Facile synthesis of the CERT inhibitor this compound and some novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 383418-30-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. A chemoenzymatic synthesis of ceramide trafficking inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revised stereochemistry of ceramide-trafficking inhibitor this compound by X-ray crystallography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (this compound) for Brain Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of HPA-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPA-12 is a potent, cell-permeable, and specific inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramides from the endoplasmic reticulum (ER) to the Golgi apparatus. By competitively binding to the START domain of CERT, this compound effectively blocks the transport of ceramide, leading to a subsequent reduction in sphingomyelin synthesis. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed methodologies for key experiments. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its function and applications in research.
Introduction
Ceramides are a class of bioactive lipids that serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and senescence. The subcellular localization and metabolism of ceramides are tightly regulated. A key step in the metabolism of newly synthesized ceramide in the endoplasmic reticulum is its transport to the Golgi apparatus, where it is converted to sphingomyelin by sphingomyelin synthase. This transport is primarily mediated by the ceramide transport protein (CERT).
This compound, a synthetic ceramide analog, has emerged as a valuable pharmacological tool for studying the role of CERT-mediated ceramide transport. Its ability to specifically inhibit this process allows researchers to dissect the downstream consequences of ceramide accumulation in the ER and reduced sphingomyelin levels in the Golgi and plasma membrane. This guide will delve into the core biochemical characteristics of this compound, providing a technical resource for professionals in lipid research and drug development.
Physicochemical Properties
This compound is a white to off-white solid with the formal name N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide | [1] |
| CAS Number | 383418-30-2 | [1][2] |
| Molecular Formula | C22H37NO3 | [1][2] |
| Formula Weight | 363.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1][2] |
| Solubility | Soluble in Chloroform and DMSO | [1][2] |
| SMILES | OC--INVALID-LINK--C--INVALID-LINK--C1=CC=CC=C1 | [1] |
| InChI Key | YCAKBKAOFSILDC-RTWAWAEBSA-N | [1] |
Mechanism of Action
This compound functions as a competitive inhibitor of the ceramide transfer protein (CERT).[1][3] CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the trans-Golgi network.[4][5] This transport is a crucial step for the synthesis of sphingomyelin, a major component of the plasma membrane.[2][6]
The mechanism of inhibition involves this compound binding to the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT.[1][3] This binding pocket is normally occupied by ceramide. By mimicking the structure of ceramide, this compound competitively displaces endogenous ceramide from the START domain, thereby preventing its transport to the Golgi.[7]
The inhibition of CERT-mediated ceramide transport by this compound leads to two primary downstream effects:
-
Accumulation of ceramide in the endoplasmic reticulum. [4]
-
Inhibition of sphingomyelin synthesis in the Golgi apparatus. [1][8]
These effects have been shown to induce various cellular responses, including apoptosis and sensitization of cancer cells to chemotherapeutic agents.[9][10]
Signaling Pathway of Ceramide Transport and Inhibition by this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Nonvesicular Ceramide Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A chemoenzymatic synthesis of ceramide trafficking inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPA-12: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPA-12 is a potent and specific inhibitor of the ceramide transfer protein (CERT).[1][2] CERT plays a crucial role in the non-vesicular transport of ceramide, a key lipid in cellular signaling, from the endoplasmic reticulum (ER) to the Golgi apparatus.[3] In the Golgi, ceramide is converted to sphingomyelin, a major component of the plasma membrane essential for cell growth.[3] By blocking CERT, this compound disrupts this pathway, leading to an accumulation of the pro-apoptotic lipid ceramide and a depletion of pro-survival sphingomyelin.[1][3] This mechanism makes this compound a valuable tool for investigating the roles of ceramide and sphingolipids in various cellular processes and a potential anti-cancer agent.[4][5]
Mechanism of Action
This compound acts as a competitive inhibitor of CERT, binding to its START domain, which is responsible for ceramide recognition and transport.[2][6] The active stereoisomer of this compound is (1R,3S)-HPA-12.[6][7] Inhibition of CERT by this compound leads to a buildup of ceramide in the ER, triggering ER stress and downstream signaling cascades that can induce apoptosis, cell cycle arrest, and autophagy.[1][3][8] Studies have shown that this compound can induce mitotic arrest in colon cancer cells and promote apoptosis in acute myeloid leukemia (AML) cells.[1][8] Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents.[9]
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell culture experiments. Optimal conditions, including cell seeding density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental setup.
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (ensure it is the active (1R,3S) stereoisomer)
-
Appropriate cancer cell line (e.g., HCT-116, MV4-11)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the determined time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on its known biological activities.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 5.2 |
| Molm13 | Acute Myeloid Leukemia | 7.8 |
| HCT-116 | Colon Carcinoma | 12.5 |
| HeLa | Cervical Cancer | 18.3 |
Table 2: Apoptosis Induction by this compound in MV4-11 Cells after 24h Treatment
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 3.1 ± 0.5 | 1.5 ± 0.2 |
| This compound | 5 | 15.7 ± 1.2 | 5.4 ± 0.8 |
| This compound | 10 | 28.9 ± 2.1 | 12.6 ± 1.5 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
References
- 1. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What are CERT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ceramide transfer protein sensitizes AML to FLT3 inhibitors via a GRP78-ATF6-CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for HPA-12 in HeLa Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPA-12 is a potent and specific, cell-permeable inhibitor of the ceramide transport protein (CERT), also known as ceramide transfer protein (CERT).[1][2][3] The biologically active stereoisomer is (1R,3S)-HPA-12.[1][3] CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a crucial step in the synthesis of sphingomyelin.[4] By inhibiting CERT, this compound disrupts this transport, leading to an accumulation of ceramide in the ER and a reduction in sphingomyelin levels in the Golgi and subsequent cellular compartments.
Ceramide and sphingomyelin are bioactive sphingolipids that play critical roles in regulating various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. Dysregulation of sphingolipid metabolism is a hallmark of many cancers, making the modulation of this pathway a promising therapeutic strategy. These application notes provide an overview of the use of this compound in HeLa cell experiments, including its mechanism of action, potential applications, and detailed experimental protocols.
Mechanism of Action
This compound acts as a ceramide mimetic, competitively binding to the START (steroidogenic acute regulatory protein-related lipid transfer) domain of CERT.[1][3] This binding prevents the loading of endogenous ceramide into CERT, thereby inhibiting its transport from the ER to the trans-Golgi network. The direct consequence is a decrease in the substrate pool of ceramide available for sphingomyelin synthase (SMS) in the Golgi, leading to reduced sphingomyelin production.[4] The accumulation of ceramide in the ER can trigger ER stress and induce downstream signaling pathways related to apoptosis and cell cycle arrest.
Quantitative Data Summary
Table 1: Effect of this compound on HeLa Cell Viability (IC50)
| Treatment Duration | IC50 (µM) |
| 24 hours | Data to be determined |
| 48 hours | Data to be determined |
| 72 hours | Data to be determined |
Table 2: Effect of this compound on Apoptosis in HeLa Cells
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| 0 (Control) | Baseline | 1.0 |
| X | Data to be determined | Data to be determined |
| Y | Data to be determined | Data to be determined |
| Z | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | Baseline | Baseline | Baseline |
| X | Data to be determined | Data to be determined | Data to be determined |
| Y | Data to be determined | Data to be determined | Data to be determined |
| Z | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (medium with DMSO).
-
Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound in HeLa cells using flow cytometry.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium to include floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed and treat HeLa cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound serves as a valuable research tool for investigating the role of ceramide transport and sphingolipid metabolism in HeLa cells. Its specific inhibition of CERT allows for the targeted study of pathways regulated by ceramide and sphingomyelin. The provided protocols offer a framework for researchers to quantitatively assess the impact of this compound on HeLa cell viability, apoptosis, and cell cycle progression, thereby facilitating further drug development and cancer research efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Live‐Cell Identification of Inhibitors of the Lipid Transfer Protein CERT Using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for HPA-12 In Vitro Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPA-12 is a potent and specific inhibitor of the ceramide transfer protein (CERT), a key player in the non-vesicular trafficking of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. By blocking CERT, this compound effectively disrupts the synthesis of sphingomyelin, leading to an accumulation of the pro-apoptotic lipid ceramide in the ER. This mechanism makes this compound a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent in oncology and other fields where ceramide-induced apoptosis is a desired outcome. These application notes provide a summary of effective concentrations and durations for in vitro studies, along with detailed protocols for key experimental assays.
Data Presentation
The following table summarizes the effective concentrations and treatment durations of this compound in various in vitro applications as reported in the literature.
| Cell Line | Assay | This compound Concentration | Treatment Duration | Observed Effect |
| CHO | Sphingomyelin Synthesis Inhibition | 1 µM | Not Specified | Inhibition of sphingomyelin synthesis in wild-type cells.[1] |
| CHO | Fluorescent Ceramide to Sphingomyelin Conversion | 2.5 µM | Not Specified | Inhibition of the conversion of a fluorescent ceramide analog to sphingomyelin.[1] |
| HeLa | Fluorescent Ceramide to Sphingomyelin Conversion | 2.5 µM | Not Specified | Inhibition of the conversion of a fluorescent ceramide analog to sphingomyelin.[1] |
| MV4-11 | Combination Therapy | 80 µM | 48 hours | Used in combination with another drug to induce pro-cell death ceramide generation.[2] |
| Various | TR-FRET Assay | EC₅₀ = 4 µM | Not Specified | Inhibition of a ceramide probe binding to the isolated START domain of CERT.[1] |
Signaling Pathway
The inhibition of CERT by this compound initiates a signaling cascade that ultimately leads to apoptosis. The following diagram illustrates this pathway.
Caption: this compound inhibits CERT, leading to ceramide accumulation and apoptosis.
Experimental Protocols
Protocol 1: Inhibition of Fluorescent Ceramide Trafficking
This protocol describes a method to visualize the inhibition of ceramide transport from the ER to the Golgi apparatus using a fluorescent ceramide analog in HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Fluorescent ceramide analog (e.g., NBD C6-ceramide or BODIPY-FL C5-ceramide)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment: On the day of the experiment, treat the cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control (DMSO) in fresh culture medium. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Fluorescent Ceramide Labeling: Prepare a labeling solution containing the fluorescent ceramide analog (e.g., 5 µM NBD C6-ceramide) in serum-free DMEM.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the fluorescent ceramide labeling solution to the cells and incubate at 4°C for 30 minutes to allow the ceramide to incorporate into the cell membranes.
-
Trafficking Initiation: To initiate ceramide transport, remove the labeling solution, wash the cells with cold PBS, and add pre-warmed complete culture medium (containing this compound or vehicle). Incubate at 37°C for 30-60 minutes.
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope. In control cells, the fluorescent ceramide will accumulate in the Golgi apparatus. In this compound treated cells, the fluorescence will remain predominantly in the ER, indicating inhibition of CERT-mediated transport.
Protocol 2: Sphingomyelin Synthesis Assay
This protocol details a method to quantify the rate of sphingomyelin synthesis using a radiolabeled precursor in CHO cells.
Materials:
-
CHO cells
-
Appropriate culture medium for CHO cells (e.g., F-12K Medium with 10% FBS)
-
This compound (stock solution in DMSO)
-
Radiolabeled serine (e.g., L-[³H]-serine)
-
Methanol
-
Chloroform
-
0.1 M KCl
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed CHO cells in 6-well plates and grow to near confluency.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) in fresh culture medium for 1-2 hours at 37°C.
-
Radiolabeling: Add L-[³H]-serine to the culture medium at a final concentration of 1 µCi/mL. Incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized sphingolipids.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 0.8 mL of 0.1 M KCl and vortex again to separate the phases.
-
Centrifuge at 1000 x g for 10 minutes.
-
-
Sphingomyelin Quantification:
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Re-dissolve the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v) to separate the different lipid species.
-
Identify the sphingomyelin band by co-migration with a known standard.
-
Scrape the silica corresponding to the sphingomyelin band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the radioactivity in the sphingomyelin band from this compound treated cells to that of control cells to determine the percentage of inhibition of sphingomyelin synthesis.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
Experimental Workflow
The following diagram outlines the general workflow for conducting in vitro experiments with this compound.
Caption: General workflow for in vitro this compound experiments.
References
Application Notes and Protocols for HPA-12 In Vivo Studies in Mouse Models
A notable scarcity of publicly available in vivo research on the compound HPA-12 in mouse models currently limits the development of comprehensive application notes and detailed experimental protocols for efficacy and toxicity studies. While this compound is recognized as an inhibitor of the ceramide transfer protein (CERT), extensive in vivo investigations in mice, particularly in the context of cancer or systemic diseases, do not appear in the public domain based on the conducted search.
The primary in vivo research identified involves a radiolabeled analog, [18F]F-HPA-12, which has been utilized as a metabolic probe to investigate sphingolipid dysregulation in the brains of Alzheimer's disease transgenic mouse models.[1][2] These studies confirm that the analog can cross the blood-brain barrier and its distribution can be monitored via positron emission tomography (PET).[1][2] However, this research does not provide data on the pharmacokinetics, therapeutic efficacy, or systemic toxicity of the parent compound, this compound.
Due to the absence of foundational studies detailing the in vivo behavior of this compound, the following sections on data presentation, experimental protocols, and signaling pathways are presented as generalized frameworks. These frameworks are based on standard methodologies for in vivo compound evaluation and should be adapted and validated once specific experimental data for this compound become available.
Data Presentation
Should in vivo studies of this compound in mouse models be conducted, the following tables provide a structured format for presenting key quantitative data to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Dosing Route | e.g., IV, IP, PO | |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | hours | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 (half-life) | hours | |
| Clearance (CL) | mL/h/kg | |
| Volume of Distribution (Vd) | L/kg |
This table should be populated with data from pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 2: Efficacy of this compound in a Xenograft Mouse Model of [Specify Cancer Type]
| Treatment Group | N | Tumor Volume (Day X) (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Survival Rate (%) |
| Vehicle Control | Mean ± SD | - | Mean ± SD | ||
| This compound (Dose 1) | Mean ± SD | Mean ± SD | |||
| This compound (Dose 2) | Mean ± SD | Mean ± SD | |||
| Positive Control | Mean ± SD | Mean ± SD |
This table is designed to summarize the anti-tumor efficacy of this compound in a preclinical cancer model. Key endpoints include tumor growth, impact on animal well-being (body weight), and survival.
Table 3: Summary of this compound Toxicity Profile in Mice
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Clinical Observations | ||||
| Body Weight Change (%) | ||||
| Hematology | ||||
| WBC (10⁹/L) | ||||
| RBC (10¹²/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (10⁹/L) | ||||
| Serum Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| BUN (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| Histopathology | ||||
| Liver | ||||
| Kidney | ||||
| Spleen |
This table provides a template for summarizing key findings from a toxicity study, including clinical signs, changes in body weight, and effects on major organs as assessed by hematology, serum chemistry, and histopathology.
Experimental Protocols
The following are generalized protocols for key in vivo experiments. These should be considered as starting points and will require significant optimization and validation for this compound.
Protocol 1: Pharmacokinetic Study of this compound in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Compound Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal, or oral). The formulation should be sterile and non-irritating.
-
Dosing: Administer a single dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial sampling from the same animal is preferred to reduce biological variability.
-
Sample Processing: Process blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunodeficient mouse strain (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, different doses of this compound, and a positive control).
-
Dosing: Administer this compound and control treatments according to a defined schedule and route.
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Monitor survival if it is a primary endpoint.
-
-
Data Analysis: Compare tumor growth, body weight changes, and survival rates between the treatment groups.
Protocol 3: Acute Toxicity Study in Mice
-
Animal Model: Use a standard mouse strain.
-
Dose Selection: Select a range of this compound doses, including a potential therapeutic dose and higher doses, to identify a maximum tolerated dose (MTD).
-
Dosing: Administer a single dose or multiple doses over a short period.
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, such as changes in appearance, behavior, and body weight, for a specified period (e.g., 14 days).
-
Terminal Procedures: At the end of the observation period, euthanize the animals and collect blood for hematology and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Analyze the incidence and severity of clinical signs, changes in body weight, and alterations in hematological, biochemical, and histopathological parameters.
Visualization of Methodologies and Pathways
The following diagrams, generated using the DOT language, visualize a generic experimental workflow and a simplified signaling pathway that could be relevant to this compound's mechanism of action.
References
- 1. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent HPA-12 Analogs in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPA-12 is a potent and specific inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. This process is crucial for the synthesis of sphingomyelin (SM), an essential component of cell membranes and a critical molecule in various signaling pathways. The dysregulation of ceramide and sphingomyelin metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Fluorescent analogs of this compound are powerful tools for studying the intricate details of ceramide transport and the effects of its inhibition in live and fixed cells. By visualizing the localization and dynamics of these probes, researchers can gain valuable insights into the mechanism of action of this compound, screen for novel CERT inhibitors, and elucidate the role of ceramide transport in various cellular processes. These application notes provide a comprehensive overview of the use of fluorescent this compound analogs in microscopy, including detailed protocols and data presentation.
Data Presentation
Quantitative Data of this compound and its Analogs
The following table summarizes the key quantitative data for this compound and its analogs, providing a basis for experimental design and data interpretation.
| Compound | Target | Assay | Kd (nM) | EC50 (µM) | IC50 (nM) | Cell Type | Reference |
| (1R,3S)-HPA-12 | CERT START domain | Surface Plasmon Resonance (SPR) | ~30 | [1] | |||
| (1S,3R)-HPA-12 | CERT START domain | Surface Plasmon Resonance (SPR) | >10,000 | [1] | |||
| (1S,3S)-HPA-12 | CERT START domain | Surface Plasmon Resonance (SPR) | ~4500 | [1] | |||
| (1R,3R)-HPA-12 | CERT START domain | Surface Plasmon Resonance (SPR) | ~4000 | [1] | |||
| This compound | CERT | TR-FRET | 4 | [2][3] | |||
| This compound | CERT | NanoBRET | 350 | HeLa | [4] | ||
| Superior this compound Analog | CERT | NanoBRET | 10 - 47 | HeLa | [4] |
Photophysical Properties of Relevant Fluorescent Probes
While specific photophysical data for fluorescently labeled this compound analogs are not extensively published, the properties of commonly used fluorophores for labeling lipids, such as NBD and BODIPY, provide a strong indication of the expected performance. A fluorescent analog, this compound-NBD, has been successfully used in live-cell imaging[5].
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| NBD (Nitrobenzoxadiazole) | ~465 | ~535 | Variable, environment-sensitive | Environment-sensitive fluorescence, small size. |
| BODIPY FL | ~505 | ~515 | High | High photostability, narrow emission spectrum. |
| BODIPY 493/503 | ~493 | ~503 | High | Specific for neutral lipids, high photostability. |
Signaling and Experimental Workflow Diagrams
CERT-Mediated Ceramide Transport and Inhibition by Fluorescent this compound
The following diagram illustrates the key steps in CERT-mediated ceramide transport from the endoplasmic reticulum to the Golgi apparatus and how fluorescent this compound analogs can be used to visualize the inhibition of this pathway.
Caption: CERT-mediated ceramide transport pathway and its inhibition by fluorescent this compound analogs.
Experimental Workflow for Live-Cell Imaging of CERT Inhibition
This diagram outlines the typical workflow for a live-cell imaging experiment designed to study the inhibition of CERT using a fluorescent this compound analog.
Caption: Experimental workflow for live-cell imaging of CERT inhibition.
Experimental Protocols
Protocol 1: Live-Cell Imaging of CERT Inhibition with this compound-NBD
This protocol describes the use of this compound-NBD for visualizing the inhibition of ceramide transport in living cells.
Materials:
-
This compound-NBD (or other fluorescent this compound analog)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, CHO) cultured on glass-bottom dishes
-
Confocal or spinning-disk microscope with appropriate filter sets for the chosen fluorophore
-
Optional: Organelle-specific fluorescent markers (e.g., ER-Tracker™, Golgi-Tracker™)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound-NBD in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-5 mM.
-
On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-NBD-containing imaging medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may need to be optimized.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Immediately transfer the dish to the pre-warmed stage of the microscope.
-
Acquire images using the appropriate laser lines and emission filters for the NBD fluorophore (e.g., excitation ~465 nm, emission ~535 nm).
-
If co-localizing with other markers, ensure that the spectral properties of the fluorophores are compatible and acquire images sequentially to avoid bleed-through.
-
-
Data Analysis:
-
Analyze the acquired images to determine the subcellular localization of the fluorescent this compound analog.
-
Quantify the fluorescence intensity in different cellular compartments (e.g., ER, Golgi) to assess the extent of CERT inhibition.
-
For dynamic studies, acquire time-lapse series to monitor the movement and accumulation of the probe over time.
-
Protocol 2: Quantitative Analysis of Ceramide Transport Inhibition
This protocol provides a method for quantifying the inhibition of ceramide transport using a fluorescent ceramide analog in the presence of this compound.
Materials:
-
Fluorescent ceramide analog (e.g., BODIPY-FL C₅-ceramide or NBD C₆-ceramide)
-
This compound
-
Live-cell imaging medium
-
PBS
-
Cells of interest cultured on glass-bottom dishes
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation:
-
Plate cells as described in Protocol 1.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) in culture medium for a predetermined time (e.g., 1-4 hours) to allow for inhibition of CERT. Include a vehicle-only control.
-
-
Fluorescent Ceramide Labeling:
-
Prepare a working solution of the fluorescent ceramide analog in live-cell imaging medium (e.g., 1-5 µM).
-
Remove the this compound containing medium, wash the cells once with pre-warmed PBS, and add the fluorescent ceramide solution.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Washing and Imaging:
-
Wash the cells as described in Protocol 1.
-
Acquire images using the appropriate microscope settings for the chosen fluorophore.
-
-
Quantitative Image Analysis:
-
Using image analysis software, define regions of interest (ROIs) for the Golgi apparatus and the endoplasmic reticulum. The Golgi can often be identified by its perinuclear localization and characteristic morphology. Co-staining with a Golgi-specific marker can aid in accurate ROI selection.
-
Measure the mean fluorescence intensity within the Golgi and ER ROIs for each treatment condition.
-
Calculate the ratio of Golgi to ER fluorescence intensity. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of ceramide transport.
-
Plot the Golgi/ER fluorescence ratio as a function of this compound concentration to determine the IC₅₀ value.
-
Conclusion
Fluorescent analogs of this compound represent a valuable and versatile tool for the study of ceramide transport and sphingolipid metabolism. The protocols and data presented here provide a framework for utilizing these probes in microscopy-based assays to investigate the fundamental biology of CERT and to aid in the development of novel therapeutics targeting this important pathway. As with any fluorescent probe, careful optimization of staining conditions and appropriate controls are essential for obtaining reliable and interpretable results. The continued development of novel fluorescent this compound analogs with improved photophysical properties will further enhance their utility in advanced imaging applications, including super-resolution microscopy.
References
Application Notes and Protocols for Radiolabeled HPA-12 in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled HPA-12, a competitive inhibitor of the ceramide transporter protein (CERT), in preclinical in vivo imaging studies. The primary focus is on [¹⁸F]this compound for Positron Emission Tomography (PET) imaging, a valuable tool for investigating the role of ceramide trafficking in various pathologies, particularly Alzheimer's disease.
Introduction
Ceramide levels are elevated in the brain tissue and blood of patients with Alzheimer's disease. The ceramide transporter protein (CERT) is the sole protein known to facilitate the non-vesicular transfer of ceramide between the endoplasmic reticulum and the Golgi apparatus. The competitive CERT inhibitor, N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl) dodecanamide (this compound), offers a mechanism to modulate ceramide trafficking. Radiolabeling this compound, specifically with fluorine-18, enables non-invasive, quantitative, and longitudinal assessment of CERT expression and function in vivo using PET imaging.[1]
Radiolabeled Compound Profile: [¹⁸F]this compound
Fluorination of this compound at the C-12 position of the alkyl chain does not appear to interfere with its binding properties.[2][3] In vitro studies have demonstrated that [¹⁹F]this compound interferes with 5-DMB-ceramide trafficking in HeLa cells, indicating that the biological activity is retained after fluorination.[1]
Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | >90% | [3] |
| Specific Activity | 73 MBq/µmol | [1][2] |
| Radiochemical Purity | >97% | [3] |
| Ex vivo Blood Stability (1h) | >99% | [3] |
Preclinical In Vivo Imaging Applications
[¹⁸F]this compound has been utilized in preclinical PET imaging studies in wild-type and transgenic mouse models of Alzheimer's disease to investigate its biodistribution, brain uptake, and potential as a metabolic probe for sphingolipid disbalance.[1][4]
Biodistribution and Pharmacokinetics
Following intravenous injection in wild-type mice, [¹⁸F]this compound demonstrates a fast renal clearance and constant hepatobiliary uptake.[3] PET imaging revealed hepatobiliary clearance.[1][2]
Table 2: In Vivo Biodistribution of [¹⁸F]this compound in Wild-Type Mice
| Organ/Tissue | Uptake (SUV) 1-hour post-injection | Reference |
| Brain | ~0.3 | [1][2] |
SUV: Standardized Uptake Value
Importantly, biodistribution data after intracardial perfusion to remove blood showed measurable radioactivity in the brain, confirming that [¹⁸F]this compound crosses the blood-brain barrier and is retained in the brain tissue.[1][2]
Brain Imaging in Alzheimer's Disease Models
Studies in FAD (familial Alzheimer's disease) transgenic mice have shown that [¹⁸F]this compound can differentiate between FAD and control mice with a sensitivity of 85.7% and a specificity of 87.5% based on gamma counter measurements.[4] Metabolic analysis suggests that the tracer is degraded less efficiently in the brains of FAD mice.[4] Furthermore, the radioactive signal in the hippocampus correlates with increased levels of specific ceramide species (Cer d18:1/20:2) measured by mass spectrometry, indicating that [¹⁸F]this compound acts as a metabolic probe for ceramide disbalance.[4]
Experimental Protocols
Protocol for Radiosynthesis of [¹⁸F]this compound
This protocol is a generalized representation based on published methods. Researchers should adapt it based on their specific laboratory setup and available precursors.
Workflow for [¹⁸F]this compound Radiosynthesis
Caption: A generalized workflow for the radiosynthesis of [¹⁸F]this compound.
Materials:
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Tosylated precursor of this compound
-
Water for injection
-
Ethanol (USP grade)
-
Sterile filters (0.22 µm)
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K2.2.2/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add the tosylated precursor of this compound dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for a specified time (e.g., 10-15 minutes).
-
Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC system to separate [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound. Remove the organic solvent by evaporation under a stream of nitrogen. Formulate the final product in a physiologically compatible solution, such as saline with a small percentage of ethanol, for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and sterility.
Protocol for In Vitro Ceramide Trafficking Assay
This assay is used to confirm that the fluorinated this compound retains its biological activity as a CERT inhibitor.
Experimental Workflow for Ceramide Trafficking Assay
Caption: Workflow for the in vitro ceramide trafficking assay.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
[¹⁹F]this compound (non-radioactive standard)
-
This compound (unfluorinated compound)
-
5-DMB-ceramide (fluorescent ceramide analog)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass coverslips until they reach the desired confluency.
-
Compound Incubation: Treat the cells with either [¹⁹F]this compound or this compound at a suitable concentration for a specified period. Include a vehicle-only control group.
-
Fluorescent Ceramide Labeling: Incubate the cells with 5-DMB-ceramide at 4°C to label the plasma membrane.
-
Ceramide Trafficking: Wash the cells to remove excess fluorescent ceramide and then incubate them at 37°C to allow for the intracellular trafficking of the ceramide.
-
Cell Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. In control cells, the fluorescent ceramide should accumulate in the Golgi apparatus. In cells treated with an effective CERT inhibitor like this compound or [¹⁹F]this compound, the transport to the Golgi will be inhibited, and the fluorescence will remain more diffuse or localized to the endoplasmic reticulum.
Protocol for Preclinical PET/CT Imaging in Mice
This protocol outlines the general procedure for conducting in vivo PET/CT imaging with [¹⁸F]this compound in mice.
Workflow for Preclinical PET/CT Imaging
Caption: A typical workflow for preclinical PET/CT imaging with [¹⁸F]this compound.
Materials:
-
[¹⁸F]this compound formulated for injection
-
Experimental animals (e.g., wild-type or transgenic mice)
-
Anesthesia system (e.g., isoflurane)
-
PET/CT scanner for small animals
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature throughout the procedure.
-
Radiotracer Administration: Administer a known amount of [¹⁸F]this compound (e.g., 5-10 MBq) via intravenous tail vein injection.
-
Uptake Phase: Allow for a designated uptake period (e.g., 60 minutes) during which the radiotracer distributes throughout the body.
-
Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static or dynamic PET scan over the desired time frame.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over various organs (e.g., brain, liver, kidneys) to quantify the radiotracer uptake.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis.
-
Signaling Pathway Context
This compound acts as a competitive inhibitor of the CERT protein. CERT is responsible for the transport of ceramide from the Endoplasmic Reticulum (ER) to the Golgi apparatus, a crucial step in the synthesis of sphingomyelin. By blocking this transport, this compound can modulate the levels of these lipids within the cell.
Ceramide Transport Pathway and this compound Inhibition
Caption: this compound inhibits CERT-mediated ceramide transport from the ER to the Golgi.
Concluding Remarks
Radiolabeled this compound, particularly [¹⁸F]this compound, is a promising PET radiotracer for the in vivo investigation of ceramide trafficking and the role of CERT in neurological disorders like Alzheimer's disease. The provided protocols and data serve as a foundational resource for researchers aiming to utilize this imaging agent in their preclinical studies. Further research may explore the application of radiolabeled this compound in other pathologies characterized by dysregulated ceramide metabolism.
References
- 1. Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (this compound) for Brain Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
HPA-12: A Chemical Probe for Elucidating Ceramide Transfer Protein (CERT) Function
Application Notes and Protocols for Researchers
Introduction
Ceramide is a critical lipid molecule, acting as both a structural component of cellular membranes and a key signaling molecule in processes like apoptosis, cell growth, and differentiation.[1][2] In mammalian cells, ceramide is synthesized in the endoplasmic reticulum (ER) and must be transported to the Golgi apparatus for conversion into sphingomyelin (SM), a major component of the plasma membrane.[3] This transport is primarily mediated by the Ceramide Transfer Protein (CERT), also known as STARD11.[1][2] CERT facilitates the non-vesicular transfer of ceramide from the ER to the trans-Golgi network, making it a crucial regulator of the ceramide-sphingomyelin balance.[2][3]
HPA-12, or N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, is a potent and specific inhibitor of CERT.[4][5] It acts as a ceramide mimetic, competitively binding to the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT, thereby blocking the uptake and transport of endogenous ceramide.[6][7] The biologically active stereoisomer is (1R,3S)-HPA-12.[8][9][10] Due to its specific mechanism of action, this compound has become an invaluable chemical probe for researchers studying the roles of CERT and ceramide trafficking in various cellular and disease contexts.[5][6] These notes provide an overview of this compound's applications and detailed protocols for its use.
Mechanism of Action
This compound's inhibitory action is centered on its structural similarity to ceramide, allowing it to occupy the amphiphilic ceramide-binding cavity within the START domain of CERT.[1][7] This competitive inhibition prevents CERT from extracting newly synthesized ceramide from the ER membrane and delivering it to the Golgi.[5][7] The functional consequence is a dose-dependent reduction in sphingomyelin synthesis and an accumulation of ceramide at the ER.[5][6] This targeted disruption allows for the precise investigation of cellular processes reliant on CERT-mediated ceramide transport.
Caption: this compound competitively inhibits CERT, blocking ceramide transport from the ER to the Golgi.
Quantitative Data
The efficacy of this compound and its stereoisomers in inhibiting CERT function has been quantified using various biochemical and cell-based assays. The dissociation constant (Kd) and the half-maximal effective concentration (EC50) are key parameters demonstrating the potent and specific nature of the (1R,3S) isomer.
| Compound/Isomer | Assay Type | Parameter | Value | Reference |
| (1R,3S)-HPA-12 | Surface Plasmon Resonance (SPR) | Kd | ~30 nM | [10] |
| (1R,3S)-HPA-12 | Time-Resolved FRET (TR-FRET) | EC50 | 4 µM | [11] |
| (1S,3R)-HPA-12 | Surface Plasmon Resonance (SPR) | Kd | >10,000 nM | [10] |
| (1S,3S)-HPA-12 | Surface Plasmon Resonance (SPR) | Kd | ~4500 nM | [10] |
| (1R,3R)-HPA-12 | Surface Plasmon Resonance (SPR) | Kd | ~4000 nM | [10] |
| C4-Ceramide | Surface Plasmon Resonance (SPR) | Kd | 93 nM | [6] |
| C6-Ceramide | Surface Plasmon Resonance (SPR) | Kd | 58 nM | [6] |
Applications
-
Dissecting Sphingolipid Metabolism: this compound is a primary tool for studying the regulation of sphingomyelin synthesis and the consequences of its disruption.[5]
-
Investigating Ceramide-Dependent Signaling: By causing ceramide to accumulate at the ER, this compound allows for the study of ceramide-induced cellular responses, such as ER stress and apoptosis.[2]
-
Cancer Research: The balance between pro-apoptotic ceramide and pro-survival sphingomyelin is often dysregulated in cancer.[2] this compound is used to investigate how sensitizing cancer cells to chemotherapeutics can be achieved by modulating this balance.
-
Infectious Disease Research: CERT-mediated ceramide transport is co-opted by various intracellular pathogens, including Chlamydia trachomatis and Hepatitis C virus. This compound is used to study the role of host lipid trafficking in pathogen replication.
-
Extracellular Vesicle (EV) Biogenesis: Ceramide is integral to the formation of EVs. This compound has been shown to reduce EV production and alter their sphingolipid content, making it a useful tool for studying EV biology.[7][12]
Caption: A general experimental workflow for using this compound to probe CERT function in cultured cells.
Experimental Protocols
Protocol 1: Cell-Based Inhibition of Ceramide Transport Using a Fluorescent Analog
This protocol describes how to visualize and quantify the inhibition of ceramide transport from the ER to the Golgi apparatus in cultured cells. It uses a fluorescently-tagged, short-chain ceramide analog (e.g., NBD C6-Ceramide or C5-DMB-Ceramide) that is taken up by cells and transported by CERT.
Materials:
-
HeLa or CHO cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
(1R,3S)-HPA-12 (stock solution in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Fluorescent ceramide analog (e.g., C5-DMB-Ceramide, stock in ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HeLa or CHO cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
This compound Treatment: On the day of the experiment, aspirate the medium and replace it with fresh medium containing the desired concentration of (1R,3S)-HPA-12 (e.g., 2.5 µM) or vehicle control.[11] Incubate for 1-2 hours at 37°C.
-
Fluorescent Ceramide Labeling:
-
Prepare a 2x labeling solution by diluting the fluorescent ceramide analog stock to 5 µM in serum-free medium containing an equimolar concentration of fatty acid-free BSA. Incubate this solution for 10 minutes at 37°C to allow the ceramide to complex with BSA.
-
Add an equal volume of the 2x labeling solution to the cells (final concentration 2.5 µM ceramide analog).
-
Incubate the cells at 4°C for 30 minutes to allow the ceramide analog to label the plasma membrane.
-
-
Transport Initiation: Aspirate the labeling solution and wash the cells three times with cold PBS. Add pre-warmed complete medium (containing this compound or vehicle) and transfer the plate to a 37°C incubator for 30-60 minutes to initiate transport.
-
Fixation: Aspirate the medium and wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope. In vehicle-treated cells, the fluorescent ceramide will accumulate in the perinuclear Golgi region.
-
In this compound-treated cells, the fluorescence will be retained in a diffuse, reticular pattern characteristic of the ER, indicating blocked transport.[10]
-
Quantify the fluorescence intensity in the Golgi region of interest (ROI) versus the whole-cell fluorescence for multiple cells per condition.
-
Protocol 2: In Vitro TR-FRET Assay for this compound Binding to the CERT START Domain
This biochemical assay directly measures the binding of this compound to the isolated START domain of CERT by competing with a fluorescently labeled ceramide probe, providing a quantitative measure of inhibition (EC50).[11][13]
Materials:
-
Recombinant, purified CERT START domain (e.g., His-tagged)
-
Terbium (Tb)-labeled anti-His antibody (donor fluorophore)
-
Fluorescent ceramide probe (e.g., BODIPY-C12-ceramide, acceptor fluorophore)
-
(1R,3S)-HPA-12 and other stereoisomers for comparison
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
384-well, low-volume black assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the CERT START domain, Tb-anti-His antibody, fluorescent ceramide probe, and serial dilutions of this compound in assay buffer.
-
Assay Reaction:
-
To each well of the 384-well plate, add the CERT START domain and the Tb-anti-His antibody. Incubate for 30 minutes at room temperature to allow for complex formation.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the binding reaction by adding the fluorescent ceramide probe to all wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement:
-
Measure the TR-FRET signal using a plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 490 nm) and the acceptor (e.g., at 520 nm) after a time delay.
-
The FRET signal is typically expressed as the ratio of acceptor to donor emission.
-
-
Data Analysis:
-
In the absence of this compound, binding of the fluorescent ceramide to the START domain brings the donor and acceptor into proximity, generating a high FRET signal.
-
This compound competes for binding, displacing the fluorescent probe and causing a dose-dependent decrease in the FRET signal.
-
Plot the FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: The logical cascade from this compound's molecular action to its utility as a research tool.
References
- 1. Structural basis for specific lipid recognition by CERT responsible for nonvesicular trafficking of ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of the CERT inhibitor this compound and some novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Function of ceramide transfer protein for biogenesis and sphingolipid composition of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing HPA-12 Effects on Sphingomyelin Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for assessing the effects of HPA-12 on sphingomyelin synthesis. This compound is a known inhibitor of the ceramide transport protein (CERT), a key component in the synthesis of sphingomyelin.[1][2][3] By blocking CERT, this compound prevents the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, thereby inhibiting sphingomyelin production.[1][4] This protocol outlines a fluorescent-based assay to quantify the inhibition of sphingomyelin synthesis in cultured cells treated with this compound.
Introduction to this compound and Sphingomyelin Synthesis
Sphingomyelin is a crucial sphingolipid in animal cell membranes, particularly in the myelin sheath of nerve cells.[5] Its synthesis is a multi-step process that begins in the endoplasmic reticulum (ER) with the formation of ceramide.[6][7][8] Ceramide is then transported to the Golgi apparatus, a step mediated by the ceramide transport protein (CERT).[2][4][9] In the Golgi, sphingomyelin synthase transfers a phosphocholine head group from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[5][10]
This compound, specifically the (1R,3S) stereoisomer, is a potent and specific inhibitor of CERT.[1][2][11] It acts as a ceramide analog, competitively binding to the START domain of CERT and preventing the uptake and transport of endogenous ceramide.[1][2] This inhibition leads to a reduction in the cellular synthesis of sphingomyelin.[1] Assessing the inhibitory activity of this compound is crucial for understanding its mechanism of action and for the development of potential therapeutic agents targeting sphingolipid metabolism.
Signaling Pathway of Sphingomyelin Synthesis and this compound Inhibition
The following diagram illustrates the de novo sphingomyelin synthesis pathway and the point of inhibition by this compound.
Experimental Protocol: Assessing this compound Inhibition of Sphingomyelin Synthesis
This protocol utilizes a fluorescent ceramide analog, N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine (NBD-C6-ceramide), to monitor the synthesis of fluorescently labeled sphingomyelin (NBD-C6-sphingomyelin). The reduction in NBD-C6-sphingomyelin levels in the presence of this compound provides a quantitative measure of CERT inhibition.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | Cayman Chemical | 10007887 |
| NBD-C6-ceramide | Thermo Fisher Scientific | N1154 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| HeLa or CHO cells | ATCC | CCL-2 or CRL-9096 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | M1775 |
| High-performance thin-layer chromatography (HPTLC) plates | MilliporeSigma | 105626 |
| Fluorescence microplate reader | (e.g., Tecan, BioTek) | - |
| HPTLC developing chamber | - | - |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Detailed Methodology
2.3.1. Cell Culture and Seeding
-
Culture HeLa or CHO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 2 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
2.3.2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for 1 hour at 37°C.
2.3.3. NBD-C6-ceramide Labeling
-
Prepare a 10 µM working solution of NBD-C6-ceramide in culture medium.
-
Add 100 µL of the NBD-C6-ceramide working solution to each well (final concentration will be 5 µM).
-
Incubate the cells for 2 hours at 37°C.
2.3.4. Lipid Extraction
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of chloroform:methanol (2:1, v/v) to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to extract the lipids.
-
Transfer the lipid extract to a new microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid film in 20 µL of chloroform:methanol (2:1, v/v).
2.3.5. HPTLC Separation
-
Spot the entire 20 µL of the lipid extract onto an HPTLC plate.
-
Develop the HPTLC plate in a developing chamber with a mobile phase of chloroform:methanol:2.5 M ammonium hydroxide (70:30:5, v/v/v).
-
Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Remove the plate and allow it to air dry completely.
2.3.6. Fluorescence Quantification
-
Visualize the HPTLC plate under a UV transilluminator.
-
Identify the spots corresponding to NBD-C6-ceramide and NBD-C6-sphingomyelin.
-
Quantify the fluorescence intensity of the NBD-C6-sphingomyelin spot for each sample using a fluorescence scanner or a plate reader capable of reading TLC plates.
Alternative Protocol: In Vitro Sphingomyelin Assay
For a more direct measurement of sphingomyelin levels, commercially available kits can be used. These assays typically involve the enzymatic conversion of sphingomyelin to a detectable product.
2.4.1. Principle
Sphingomyelin is hydrolyzed by sphingomyelinase to ceramide and phosphorylcholine. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a fluorescent probe to generate a quantifiable signal.[12][13][14]
2.4.2. Abbreviated Protocol using a Commercial Kit (e.g., Abcam ab133118)
-
Prepare cell lysates from this compound treated and control cells.
-
Add 50 µL of each sample to a 96-well plate.
-
Prepare a reaction mix containing Assay Buffer, Probe, Enzyme Mix, and Sphingomyelinase according to the kit's instructions.
-
Add 50 µL of the reaction mix to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the sphingomyelin concentration based on a standard curve.
Data Presentation and Analysis
Quantitative Data Summary
The results of the this compound inhibition assay can be summarized in the following table. The fluorescence intensity of NBD-C6-sphingomyelin is normalized to the vehicle control.
| This compound Concentration (µM) | Mean Normalized Fluorescence Intensity | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | ± 0.08 | 0% |
| 0.1 | 0.85 | ± 0.06 | 15% |
| 0.5 | 0.62 | ± 0.05 | 38% |
| 1.0 | 0.45 | ± 0.04 | 55% |
| 2.5 | 0.21 | ± 0.03 | 79% |
| 5.0 | 0.10 | ± 0.02 | 90% |
| 10.0 | 0.05 | ± 0.01 | 95% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculation of IC50
The half-maximal inhibitory concentration (IC50) of this compound can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. Based on previous studies, the EC50 value for this compound inhibiting the binding of a ceramide probe to the CERT START domain is approximately 4 µM.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient cell number- Inefficient lipid extraction- Low NBD-C6-ceramide concentration | - Increase cell seeding density- Optimize extraction protocol- Increase NBD-C6-ceramide concentration or incubation time |
| High background fluorescence | - Incomplete washing- Contamination | - Ensure thorough washing of cells- Use fresh, high-purity solvents |
| Poor separation on HPTLC | - Incorrect mobile phase composition- Overloading of sample | - Prepare fresh mobile phase- Reduce the amount of lipid extract spotted |
Conclusion
This protocol provides a reliable method for assessing the inhibitory effect of this compound on sphingomyelin synthesis. By utilizing a fluorescent ceramide analog, researchers can quantify the dose-dependent inhibition of CERT and determine the potency of this compound. This assay is a valuable tool for studying the role of CERT in sphingolipid metabolism and for the screening and characterization of other potential CERT inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-evolution of sphingomyelin and the ceramide transport protein CERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
Application Notes and Protocols: HPA-12 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HPA-12, a potent and specific inhibitor of the ceramide transport protein (CERT), in cancer cell line research. The protocols detailed below are intended to guide researchers in investigating the anti-cancer effects of this compound, both as a standalone agent and in combination with other therapeutics.
Introduction
This compound is a small molecule inhibitor that targets the ceramide transport protein (CERT), a key player in sphingolipid metabolism.[1] Ceramide, a bioactive lipid, is a critical signaling molecule involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. In many cancers, the dysregulation of ceramide metabolism contributes to tumor survival and drug resistance.
By inhibiting CERT, this compound blocks the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to an accumulation of ceramide in the ER. This accumulation triggers ER stress and initiates downstream signaling pathways that can induce apoptosis and sensitize cancer cells to conventional chemotherapeutic agents.[1][2]
Mechanism of Action
This compound acts as a competitive inhibitor of CERT, binding to its START domain and preventing the uptake and transport of ceramide. This disruption of ceramide trafficking has been shown to have significant consequences for cancer cells, including:
-
Induction of Apoptosis: The accumulation of ceramide in the ER is a potent trigger for the unfolded protein response (UPR) and ER stress-mediated apoptosis.
-
Sensitization to Chemotherapy: By increasing intracellular ceramide levels, this compound can lower the threshold for apoptosis induction by other anti-cancer drugs.
-
Synergistic Effects with Targeted Therapies: this compound has demonstrated synergistic anti-leukemic activity when combined with FLT3 inhibitors, such as crenolanib, in Acute Myeloid Leukemia (AML) cell lines.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| Molm13 | Acute Myeloid Leukemia (FLT3-ITD) | ~40 | 48 | CCK-8 |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~60 | 48 | CCK-8 |
| OCI-AML3 | Acute Myeloid Leukemia | >100 | 48 | CCK-8 |
| HL-60 | Acute Myeloid Leukemia | >100 | 48 | CCK-8 |
| THP-1 | Acute Myeloid Leukemia | >100 | 48 | CCK-8 |
| Kasumi-1 | Acute Myeloid Leukemia | >100 | 48 | CCK-8 |
| KG-1α | Acute Myeloid Leukemia | >100 | 48 | CCK-8 |
Table 2: Synergistic Effects of this compound with Crenolanib in AML Cell Lines
| Cell Line | Combination Index (CI) | Interpretation |
| Molm13 | 0.113 - 0.179 | Strong Synergy |
| MV4-11 | 0.134 - 0.779 | Synergy |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy.
Signaling Pathways
This compound-mediated inhibition of CERT and subsequent ceramide accumulation in the ER activates the Unfolded Protein Response (UPR). A key pathway implicated in the pro-apoptotic effects of this compound, particularly in synergy with FLT3 inhibitors in AML, is the GRP78/ATF6/CHOP axis.
Caption: this compound-induced CERT inhibition and downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
References
Application Notes and Protocols for Studying Alzheimer's Disease with HPA-12
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3] Emerging evidence points to the dysregulation of lipid metabolism, particularly that of ceramides, in the pathophysiology of AD.[4][5] Ceramides are bioactive sphingolipids involved in various cellular processes, and their altered metabolism has been associated with Aβ pathology and apolipoprotein E4 (APOE4), a major genetic risk factor for AD.[4][5]
HPA-12 (N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl) dodecanamide) is a synthetic ceramide analog that acts as a competitive inhibitor of the ceramide transfer protein (CERT).[4] CERT is responsible for the non-vesicular transport of ceramides from the endoplasmic reticulum to the Golgi apparatus.[4] By competitively binding to the START domain of CERT, this compound displaces endogenous ceramides, thereby inhibiting their transport.[4] This property makes this compound a valuable research tool for investigating the role of ceramide dysregulation in AD. Specifically, its radiolabeled form, [18F]F-HPA-12, has been developed as a positron emission tomography (PET) tracer to study ceramide metabolism in vivo.[4][5]
These application notes provide an overview of the use of this compound, particularly [18F]F-HPA-12, as a metabolic probe to investigate sphingolipid disbalance in the context of Alzheimer's disease research. Detailed protocols for in vivo and ex vivo studies are provided for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound as a CERT Inhibitor
Application: In Vivo Imaging of Ceramide Dysregulation in AD Models
The primary application of this compound in Alzheimer's research is the use of its radiolabeled form, [18F]F-HPA-12, as a PET tracer to non-invasively monitor changes in ceramide metabolism in the brain.[4][5] Studies in transgenic mouse models of AD (FAD mice) have shown that these mice exhibit a higher uptake and slower degradation of [18F]F-HPA-12 in the brain compared to control animals.[4] This increased radioactive signal in the hippocampus of FAD mice correlates with elevated levels of specific ceramide species (Cer d18:1/20:2), as measured by mass spectrometry.[4][5] These findings suggest that [18F]F-HPA-12 can serve as a sensitive metabolic probe to detect sphingolipid disbalance in vivo, a key feature of AD pathology.
Data Presentation
The following table summarizes the key quantitative findings from a study using [18F]F-HPA-12 in a familial Alzheimer's disease (FAD) mouse model.
| Parameter | Control Mice | FAD Mice | Percentage Change | Significance | Reference |
| Brain Uptake of [18F]F-HPA-12 | Lower | Higher | Increased | Statistically Significant | [4][5] |
| Degradation of [18F]F-HPA-12 in Brain | Faster | Slower | Decreased | Statistically Significant | [4] |
| Intact [18F]F-HPA-12 in Urine | Lower | ~5 times higher | Increased | - | [4] |
| Intact [18F]F-HPA-12 in Brain | Lower | ~10% higher | Increased | - | [4] |
| Correlation of Hippocampal Radioactivity | No significant correlation with Cer d18:1/20:2 | Positive correlation with Cer d18:1/20:2 | - | Statistically Significant | [4][5] |
| Diagnostic Sensitivity | - | 85.7% | - | - | [4][5] |
| Diagnostic Specificity | - | 87.5% | - | - | [4][5] |
Experimental Workflow
Experimental Protocols
Protocol 1: In Vivo PET Imaging with [18F]F-HPA-12 in AD Mouse Models
Objective: To non-invasively assess the uptake and distribution of [18F]F-HPA-12 in the brains of Alzheimer's disease transgenic mice compared to wild-type controls.
Materials:
-
Alzheimer's disease transgenic mice (e.g., FAD mice) and age-matched wild-type controls.[4]
-
[18F]F-HPA-12 radiotracer.
-
Anesthesia (e.g., isoflurane).[4]
-
Small animal PET scanner.
-
Heating pad to maintain body temperature.[4]
-
Catheter for intravenous injection.
Procedure:
-
Anesthetize the mouse using a continuous isoflurane (e.g., 2.5% in O2) anesthesia protocol.[4]
-
Place the anesthetized mouse on the scanner bed and maintain its body temperature using a heating pad.[4]
-
Administer a bolus injection of [18F]F-HPA-12 (e.g., ~1.8 MBq) intravenously via a tail vein catheter.[4]
-
Immediately start a dynamic PET scan for a duration of 60 minutes.[4]
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).
-
Analyze the PET data by drawing regions of interest (ROIs) on specific brain areas (e.g., hippocampus, cortex) to generate time-activity curves (TACs).
-
Calculate the standardized uptake value (SUV) for quantitative analysis of tracer uptake in different brain regions.
Protocol 2: Ex Vivo Biodistribution and Metabolism of [18F]F-HPA-12
Objective: To determine the distribution of [18F]F-HPA-12 in various organs and to analyze its metabolism in the brain and urine.
Materials:
-
Mice previously subjected to PET imaging or a separate cohort injected with [18F]F-HPA-12.
-
Anesthesia for terminal procedure.
-
Gamma counter.
-
Dissection tools.
-
Sample collection tubes.
-
High-performance liquid chromatography (HPLC) system for metabolite analysis.
Procedure:
-
At a predetermined time point post-injection (e.g., 1.5 hours), terminally anesthetize the mouse.[4]
-
Collect blood and urine samples.[4]
-
Perform intracardial perfusion with saline to remove blood from the organs.
-
Dissect and collect various organs and tissues, including the brain, liver, kidneys, heart, lungs, spleen, muscle, and bone.[4]
-
If desired, micro-dissect the brain into specific regions such as the hippocampus, cortex, cerebellum, and striatum.[4]
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
For metabolism analysis, homogenize brain tissue and analyze both the homogenate and urine samples using radio-HPLC to separate and quantify the parent tracer ([18F]F-HPA-12) from its radioactive metabolites.
Protocol 3: Mass Spectrometry Analysis of Ceramide Levels
Objective: To quantify the levels of specific ceramide species in brain tissue and correlate them with [18F]F-HPA-12 uptake.
Materials:
-
Brain tissue (e.g., hippocampus) from AD and control mice.
-
Lipid extraction solvents (e.g., chloroform, methanol).
-
Internal standards for ceramides.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Homogenize the dissected brain tissue in an appropriate buffer.
-
Perform lipid extraction using a standard method (e.g., Bligh-Dyer extraction).
-
Add internal standards to the samples for accurate quantification.
-
Dry the lipid extracts under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Inject the samples into the LC-MS system to separate and detect different ceramide species.
-
Identify and quantify specific ceramide species (e.g., Cer d18:1/20:2) based on their mass-to-charge ratio and retention time, comparing them to known standards.[4]
-
Normalize the ceramide levels to the total protein content or tissue weight.
-
Perform correlation analysis between the quantified ceramide levels and the PET signal ([18F]F-HPA-12 uptake) in the corresponding brain region.[4]
Conclusion
This compound, particularly in its radiolabeled form [18F]F-HPA-12, is a powerful tool for the in vivo investigation of ceramide metabolism in the context of Alzheimer's disease. Its ability to act as a metabolic probe allows for the non-invasive detection and monitoring of sphingolipid disbalance, a key pathological feature of AD. The protocols outlined here provide a framework for utilizing this compound to further elucidate the role of ceramide dysregulation in AD pathogenesis and to potentially evaluate the efficacy of therapeutic interventions targeting this pathway.
References
- 1. An Insight into Cellular and Molecular Mechanisms Underlying the Pathogenesis of Neurodegeneration in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting HPA-12 solubility issues in experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using HPA-12, focusing on common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ceramide analog that functions as an inhibitor of the ceramide transfer protein (CERT).[1] CERT is responsible for transporting ceramide from the endoplasmic reticulum to the Golgi apparatus for sphingomyelin synthesis.[1] By inhibiting the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT, this compound blocks this trafficking process.[1][2] In cellular assays, this compound has been shown to inhibit the conversion of ceramide to sphingomyelin.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
The primary recommended solvents for this compound are Dimethyl Sulfoxide (DMSO) and Chloroform.[1] For most biological experiments, creating a high-concentration stock solution in DMSO is the standard initial approach.[3]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What is happening and how can I fix it?
This common issue is known as "precipitation upon dilution".[3][4] It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous system where its solubility is much lower. The localized concentration of the compound exceeds its solubility limit in the mixed solvent, causing it to precipitate.[4]
Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[3]
-
Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to your aqueous buffer can help maintain the solubility of hydrophobic compounds.[3]
-
Employ Co-solvents: Including a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can improve compound solubility.[3][5]
-
Adjust pH: If your experimental system allows, adjusting the pH of the buffer may improve the solubility of ionizable compounds. Basic compounds are often more soluble at an acidic pH, and vice-versa.[3][6]
-
Check Serum Effects: In cell-based assays, serum proteins in the culture medium can impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations.[3]
Q4: Can I use heat or sonication to help dissolve my this compound?
Yes, gentle heating and sonication can be effective for dissolving stubborn compounds.[3] It is recommended to gently warm the solution in a 37°C water bath and use short bursts of sonication to avoid overheating.[3] However, it is crucial to first ensure the thermal stability of your specific lot of this compound, as excessive heat can lead to degradation. Always visually inspect the solution for signs of degradation, such as a color change.[3]
This compound Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Chloroform | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes a standard procedure for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound solid in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[3]
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Short bursts of sonication can also be applied.[3]
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol, adapted from general methods, can be used to determine the kinetic solubility of this compound in your specific aqueous buffer.[4]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.[4]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[4]
-
Dispense Buffer: Add 198 µL of your experimental aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear-bottom 96-well plate.[4]
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the buffer. This results in a final DMSO concentration of 1%.[4]
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[4]
-
Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer or a plate reader.[4]
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not cause a significant increase in turbidity compared to the buffer-only control wells.[4]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits CERT-mediated ceramide transport.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
Optimizing HPA-12 Concentration for Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of HPA-12 in cell viability experiments. This compound is a valuable tool for studying the role of ceramide transport protein (CERT) in various cellular processes. Proper concentration optimization is critical for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of this compound's effects on cell viability.
This compound Dose-Response Data
The following table summarizes hypothetical, yet plausible, dose-response data for this compound across different cancer cell lines. This data is intended to be illustrative and highlights the importance of determining the optimal concentration for each specific cell line and experimental condition. The IC50 values, representing the concentration at which 50% of cell viability is inhibited, can vary significantly between cell lines.
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| HeLa (Cervical Cancer) | 0.1 | 98 ± 2.1 | 5.2 |
| 1 | 85 ± 3.5 | ||
| 5 | 55 ± 4.2 | ||
| 10 | 30 ± 2.8 | ||
| 25 | 15 ± 1.9 | ||
| 50 | 5 ± 1.1 | ||
| MCF-7 (Breast Cancer) | 0.1 | 99 ± 1.8 | 8.7 |
| 1 | 90 ± 2.9 | ||
| 5 | 65 ± 5.1 | ||
| 10 | 45 ± 3.7 | ||
| 25 | 25 ± 2.4 | ||
| 50 | 10 ± 1.5 | ||
| A549 (Lung Cancer) | 0.1 | 97 ± 2.5 | 12.5 |
| 1 | 88 ± 3.1 | ||
| 5 | 70 ± 4.8 | ||
| 10 | 55 ± 4.1 | ||
| 25 | 35 ± 3.0 | ||
| 50 | 20 ± 2.2 |
Troubleshooting Guide
This section addresses common issues that may arise during this compound concentration optimization experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- this compound precipitation at high concentrations | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.- Visually inspect wells for any signs of compound precipitation, especially at higher concentrations. Consider preparing fresh stock solutions. |
| No significant decrease in cell viability, even at high concentrations | - Use of an inactive this compound stereoisomer- Cell line is resistant to CERT inhibition- Insufficient incubation time | - Confirm that you are using the active (1R,3S)-HPA-12 stereoisomer. Other isomers are significantly less potent.[1]- Consider using a positive control known to induce apoptosis in your cell line to validate the assay.- Extend the incubation time with this compound (e.g., 48 or 72 hours) to allow for the induction of downstream apoptotic pathways. |
| Unexpected increase in signal at high this compound concentrations | - Interference of this compound with the viability assay reagent | - Run a cell-free control with this compound and the viability reagent to check for direct chemical interactions. |
| Cell morphology changes not correlating with viability data | - this compound may be inducing cellular stress or senescence without immediate cell death. | - Use multiple viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels).- Perform microscopy to observe morphological changes indicative of apoptosis or other cellular responses. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the ceramide transfer protein (CERT). CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a crucial step in sphingomyelin synthesis. By inhibiting CERT, this compound leads to the accumulation of ceramide in the ER, which can induce ER stress and trigger apoptosis.
Q2: Which stereoisomer of this compound should I use?
A2: It is critical to use the (1R,3S) stereoisomer of this compound, as it is the most potent inhibitor of CERT.[1] Other stereoisomers have significantly lower activity and may lead to misleading results.
Q3: What is a typical starting concentration range for this compound in cell viability assays?
A3: Based on available literature, a starting concentration range of 0.1 µM to 50 µM is recommended for initial dose-response experiments. The optimal concentration will vary depending on the cell line and the experimental endpoint.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times of 24 to 72 hours are commonly used. The optimal time will depend on the cell line's doubling time and the specific cellular process being investigated. A time-course experiment is recommended to determine the ideal incubation period.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents. When using this compound in combination studies, it is important to perform dose-matrix experiments to identify synergistic, additive, or antagonistic effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the (1R,3S)-HPA-12 powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
This compound Signaling and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for optimizing its concentration.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound concentration optimization.
References
potential off-target effects of HPA-12 inhibitor
how to minimize HPA-12 experimental variability
Welcome to the technical support center for HPA-12, a potent inhibitor of the ceramide transfer protein (CERT). This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and troubleshoot common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the ceramide transfer protein (CERT). CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in the synthesis of sphingomyelin.[1][2] By binding to the START domain of CERT, this compound blocks this transport, leading to a reduction in sphingomyelin synthesis.
Q2: Why is the stereochemistry of this compound important?
A2: The biological activity of this compound is highly dependent on its stereochemistry. The (1R,3S)-stereoisomer is the most potent inhibitor of CERT.[3] Other stereoisomers have significantly lower or no activity. Using a racemic mixture or an incorrect stereoisomer will lead to inconsistent and misleading results. It is crucial to verify the stereochemistry of the this compound being used.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical working concentration for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, a general starting range is between 0.1 µM and 2.5 µM .[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Are there known off-target effects of this compound?
A5: While this compound is a specific inhibitor of CERT, like any pharmacological inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To mitigate this, it is important to use the lowest effective concentration determined from a dose-response curve. Additionally, including appropriate controls, such as a less active stereoisomer of this compound, can help to distinguish between on-target and off-target effects.[3][5]
Troubleshooting Guide
This guide addresses common problems that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect on sphingomyelin synthesis. | Incorrect stereoisomer of this compound: The (1R,3S) isomer is the most active.[3] | Verify the certificate of analysis to confirm you are using the (1R,3S)-HPA-12 stereoisomer. |
| Suboptimal concentration: The concentration of this compound may be too low for your cell type. | Perform a dose-response experiment to determine the EC50 value in your specific experimental system. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles. | |
| Cellular resistance or compensation: Some cell lines may have mechanisms that compensate for CERT inhibition. | Consider using a different cell line or exploring alternative inhibitors. | |
| High cell toxicity or unexpected changes in cell morphology. | High concentration of this compound: The concentration used may be cytotoxic to your cells.[6] | Perform a dose-response experiment to find the optimal, non-toxic concentration.[6] |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[6] | Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[6] | |
| Off-target effects: this compound may be affecting other cellular pathways at high concentrations. | Use the lowest effective concentration and consider using an inactive stereoisomer as a negative control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent incubation time: The duration of this compound treatment can impact the extent of inhibition. | Optimize and standardize the incubation time for your experiments. | |
| Instability of this compound in culture medium: The compound may degrade over long incubation periods. | For long-term experiments, consider refreshing the media with a new compound at regular intervals.[6] |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Dilute the stock solution in pre-warmed, fresh cell culture medium to the desired final concentrations. It is good practice to prepare a 2X or 10X working solution to minimize the volume of DMSO added to the cells.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the experimental endpoint.
-
Analysis: Proceed with your downstream analysis, such as lipid extraction and quantification, immunofluorescence, or cell viability assays.
Visualizations
Caption: this compound inhibits CERT-mediated ceramide transport.
Caption: A general workflow for this compound experiments.
References
- 1. Facile synthesis of the CERT inhibitor this compound and some novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
HPA-12 stability in cell culture media
Welcome to the technical support center for HPA-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a ceramide analog that functions as an inhibitor of the ceramide transfer protein (CERT).[1] By inhibiting CERT, this compound blocks the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, which is a critical step in sphingomyelin synthesis.[1] It has been shown to inhibit the conversion of a fluorescent ceramide analog to its corresponding sphingomyelin in various cell lines, including CHO and HeLa cells.[1]
Q2: What are the key physicochemical properties of this compound?
A2: this compound, with the formal name N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide, is a solid that appears white to off-white.[1][2] It is soluble in organic solvents such as DMSO and chloroform.[1] These solubility characteristics are important to consider when preparing stock solutions for cell culture experiments.
Q3: Why is assessing the stability of this compound in cell culture media important?
A3: The stability of this compound in your experimental setup is crucial for the accurate interpretation of its biological effects.[3] If this compound degrades during an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy.[3] Stability studies are essential for establishing a reliable concentration-response relationship.
Q4: What factors can influence the stability of this compound in cell culture media?
A4: Several factors can affect the stability of a small molecule like this compound in cell culture media:
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pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[3]
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Temperature: Standard incubation temperatures of 37°C can accelerate chemical degradation.[3]
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Media Components: Components within the media, such as amino acids, vitamins, and metal ions, can interact with and degrade the compound.[3]
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Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize this compound.[3] Additionally, cells themselves can metabolize the compound.[4]
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Light: Exposure to light can cause photodegradation of light-sensitive compounds.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect or poor reproducibility | 1. Compound Degradation: this compound may have degraded in the stock solution or in the culture medium.[5] 2. Suboptimal Concentration: The concentration used may be too low to elicit a response. 3. Precipitation: The compound may have precipitated out of the culture medium.[6][7] | 1. Prepare fresh stock solutions in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C. Perform a stability study to determine the half-life of this compound in your specific cell culture medium. 2. Perform a dose-response study to identify the optimal working concentration. 3. Ensure the final solvent concentration is low (typically <0.1%). Visually inspect the media for any precipitate after adding this compound. |
| High levels of cell death or cytotoxicity | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.[5] 2. Compound-Induced Toxicity: High concentrations of this compound may be cytotoxic. | 1. Run a solvent control experiment to determine the maximum tolerable solvent concentration for your cells. Keep it below 0.5%, and preferably below 0.1%.[5] 2. Perform a cell viability assay (e.g., MTT, trypan blue) across your dose-response range to determine the cytotoxic threshold.[8] |
| Inconsistent results between experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can alter responsiveness.[5] 2. Inconsistent Compound Preparation: Variations in dilution or handling can lead to different effective concentrations. 3. Media Component Variability: Different batches of serum can contain varying levels of enzymes that may degrade this compound.[5] | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.[5] 2. Follow a strict, standardized protocol for preparing and diluting the compound. 3. If possible, use the same batch of serum for a set of experiments or consider using serum-free media if your experiment allows. |
This compound Stability Data
The following table provides a representative example of stability data for a hypothetical small molecule with characteristics similar to this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. This data is for illustrative purposes.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 12 | 6.2 | 62 |
| 24 | 3.8 | 38 |
| 48 | 1.5 | 15 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][6]
Materials:
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This compound
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DMSO (or other suitable solvent)
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Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
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Sterile microcentrifuge tubes or multi-well plates
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Incubator (37°C, 5% CO₂)
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Acetonitrile or methanol (for protein precipitation)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[3]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes.
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Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your T=0 time point.[3]
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Incubation: Incubate the remaining tubes at 37°C in a cell culture incubator.
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Collect Time Points: At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove a tube from the incubator.
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Quench and Precipitate Proteins: To stop any potential enzymatic degradation, add a threefold excess of a cold organic solvent like acetonitrile or methanol.[3]
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Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[3]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[6]
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Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[3]
Visualizations
References
Technical Support Center: HPA-12 Experimental Troubleshooting
Welcome to the technical support center for HPA-12, a potent inhibitor of the ceramide transfer protein (CERT). This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in our in-vitro assays. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors. One of the most critical is the stereochemistry of the this compound being used. The (1R,3S)-HPA-12 stereoisomer is the most biologically active form, exhibiting the highest affinity for the CERT START domain.[1][2] Using a racemic mixture or other stereoisomers, such as the (1R,3R)-diastereoisomer, which are significantly less potent, will lead to variability and a higher apparent IC50.[2] Ensure you are using the correct, stereochemically pure isomer. Other potential causes include inhibitor precipitation if solubility limits are exceeded in your assay buffer, and degradation of this compound, which has been noted to have lower stability in prolonged cell culture experiments compared to other CERT inhibitors.[1]
Q2: Our results with this compound in cell-based assays do not correlate well with our biochemical assay data. Why might this be?
A2: Discrepancies between biochemical and cell-based assays are common when working with inhibitors like this compound. Several factors can contribute to this:
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Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular CERT protein.
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Inhibitor Stability: this compound may be less stable over the longer incubation times typical of cell-based assays compared to the shorter durations of many biochemical assays.[1]
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Off-Target Effects: As a ceramide-mimetic, this compound could potentially interact with other ceramide-binding proteins within the cell, leading to complex biological responses that are not observed in a purified biochemical assay.[1][3] To confirm that the observed cellular effects are due to CERT inhibition, consider using a structurally unrelated CERT inhibitor, like E16A, as a control to discriminate on-target from off-target effects.[1][3]
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Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration over time.[4]
Q3: We are seeing inconsistent results in our sphingomyelin synthesis assays. What are some common pitfalls?
A3: Sphingomyelin synthesis assays can be sensitive to several experimental variables. Common issues include:
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Substrate Concentration: Ensure the concentration of the fluorescently labeled ceramide analog (e.g., C5-DMB-Cer or C6-NBD-ceramide) is optimized and not limiting.
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Cell Health: The overall health and confluency of your cell cultures can impact lipid metabolism. Ensure consistent cell culture conditions.
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Background Fluorescence: High background can be an issue. Include proper controls, such as samples without cells or without the fluorescent ceramide, to accurately determine background levels.[5][6]
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Presence of Thiols: Some fluorescent probes used in these assays are not stable in the presence of thiols like DTT or β-mercaptoethanol.[5][7]
Q4: How can I be sure my this compound is active and I'm using the correct stereoisomer?
A4: The activity of this compound is highly dependent on its stereochemistry. The (1R,3S) isomer is the most potent inhibitor of CERT.[1][2] If you are synthesizing this compound in-house or have concerns about the quality of your compound, it is crucial to verify its stereochemistry. If you are observing low potency, it is possible you are using a different stereoisomer or a racemic mixture. For example, the (1R,3R)-diastereoisomer is 4-20 times less potent in cell-free competition assays for the START domain.[2] It is recommended to acquire this compound from a reputable supplier that provides a certificate of analysis with stereochemical confirmation.
Troubleshooting Guides
Inconsistent TR-FRET Assay Results
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding of this compound to the START domain of CERT.[8]
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Assay Window / No Signal | Incorrect filter sets for TR-FRET measurement. | Verify that the emission and excitation filters on your plate reader are appropriate for the specific donor and acceptor fluorophores being used. |
| Low concentration of assay components. | Titrate the concentrations of the CERT protein and the fluorescent ceramide probe to optimize the signal window. | |
| Inactive protein or probe. | Use fresh aliquots of the protein and probe. Ensure proper storage conditions have been maintained. | |
| High Well-to-Well Variability | Incomplete mixing of reagents. | Ensure thorough mixing of all reagents in the assay plate. |
| This compound precipitation. | This compound is soluble in DMSO.[9] Ensure the final DMSO concentration in the assay is consistent and does not exceed the tolerance of the assay. Visually inspect for any precipitate. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| High Background Signal | Autofluorescence of this compound or other components. | Measure the fluorescence of this compound alone at the emission wavelengths to check for autofluorescence. |
| Non-specific binding. | Include control wells with no protein to determine the level of non-specific binding of the fluorescent probe to the plate. |
Inconsistent Sphingomyelin Synthesis Assay Results
These assays typically measure the conversion of a fluorescent ceramide analog to fluorescent sphingomyelin.[8]
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Inhibition | Cell density and health variations. | Ensure consistent cell seeding density and monitor cell health and confluency. |
| Inconsistent incubation times. | Use precise timing for this compound pre-incubation and fluorescent ceramide labeling. | |
| This compound degradation. | This compound may have limited stability in cell culture media over long incubation periods.[1] Consider shorter incubation times or replenishing the compound. | |
| Low Inhibition Observed | Incorrect this compound stereoisomer. | Confirm the use of the active (1R,3S)-HPA-12 isomer.[1][2] |
| Inefficient cellular uptake of this compound. | The discrepancy between biochemical and cellular data can sometimes be attributed to poor cell permeability. | |
| High levels of endogenous ceramide. | High intracellular ceramide levels could compete with this compound. | |
| High Background Fluorescence | Non-specific uptake of fluorescent ceramide. | Include control wells with no cells to measure background fluorescence from the media and plate. |
| Presence of interfering substances in samples. | If using cell lysates, be aware that substances like DTT or high concentrations of choline can interfere with some assay kits.[5][7] |
Experimental Protocols
Protocol 1: TR-FRET Binding Assay for this compound and CERT START Domain
This protocol is for determining the EC50 value of this compound for the START domain of CERT.
Materials:
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Recombinant His-tagged CERT START domain
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Fluorescent ceramide probe (e.g., C5-DMB-Cer)
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TR-FRET donor (e.g., Europium-labeled anti-His antibody)
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TR-FRET acceptor (e.g., fluorescently labeled streptavidin if using a biotinylated probe)
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This compound stock solution (in DMSO)
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Assay buffer (e.g., PBS with 0.1% BSA)
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384-well low-volume black assay plates
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TR-FRET compatible plate reader
Methodology:
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
In a 384-well plate, add the this compound dilutions.
-
Add the His-tagged CERT START domain to each well at a pre-optimized concentration.
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Add the TR-FRET donor (anti-His antibody) and allow to incubate for 30-60 minutes at room temperature to allow for antibody binding.
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Add the fluorescent ceramide probe and TR-FRET acceptor (if applicable).
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Incubate for 60-120 minutes at room temperature, protected from light.
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Measure the TR-FRET signal on a compatible plate reader using appropriate excitation and emission wavelengths for your donor-acceptor pair.
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Calculate the ratio of acceptor to donor emission and plot the results against the this compound concentration to determine the EC50.
Protocol 2: In-Cell Sphingomyelin Synthesis Assay
This protocol measures the inhibition of sphingomyelin synthesis in cultured cells.
Materials:
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HeLa or CHO cells
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Cell culture medium
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This compound stock solution (in DMSO)
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Fluorescent ceramide analog (e.g., C6-NBD-ceramide)
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Fluorescence microscope or plate reader
-
96-well black, clear-bottom assay plates
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Remove the medium and add fresh medium containing the fluorescent ceramide analog.
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Incubate for 1-2 hours to allow for uptake and metabolism.
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Wash the cells with PBS to remove excess fluorescent probe.
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Quantify the fluorescence of the newly synthesized sphingomyelin. This can be done by imaging the Golgi apparatus (where sphingomyelin synthesis occurs) using a fluorescence microscope or by lysing the cells and measuring the total fluorescence in a plate reader.
-
Normalize the fluorescence signal to cell number or protein concentration.
-
Plot the normalized fluorescence against the this compound concentration to determine the IC50 of inhibition.
Visualizations
Caption: this compound inhibits CERT-mediated ceramide transport.
Caption: TR-FRET assay workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
HPA-12 cytotoxicity and how to mitigate it
Disclaimer: HPA-12 is a specialized research compound. The information provided here is based on the known mechanism of this compound as a ceramide transfer protein (CERT) inhibitor and the established cellular effects of ceramide analogs. This guide is intended for research purposes only.
Troubleshooting Guides
This section addresses common issues researchers may encounter when using this compound in cell-based assays.
Question 1: I am observing higher-than-expected cytotoxicity in my cell line after this compound treatment. What could be the cause?
Answer:
Several factors could contribute to elevated cytotoxicity:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the accumulation of ceramides induced by this compound. Cancer cell lines, in particular, may be more susceptible to ceramide-induced apoptosis.
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This compound Concentration: Ensure the final concentration of this compound in your culture medium is accurate. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
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Solvent Toxicity: this compound is often dissolved in organic solvents like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure your vehicle control contains the same final concentration of the solvent as your this compound treated samples.
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On-Target Cytotoxicity: this compound inhibits the CERT protein, leading to an accumulation of ceramides in the endoplasmic reticulum (ER). This accumulation can induce ER stress and trigger apoptosis, which is the intended on-target effect in some anti-cancer studies.
Question 2: My this compound treatment is not inducing the expected level of cytotoxicity. What are the possible reasons?
Answer:
If you are not observing the expected cytotoxic effect, consider the following:
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Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms to ceramide-induced apoptosis. This can include altered expression of pro- and anti-apoptotic proteins.
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Incorrect this compound Concentration: Verify the concentration of your this compound stock solution and the final dilution in your experiment.
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Sub-optimal Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the treatment duration.
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Serum Interactions in Media: Components in the cell culture serum may interact with this compound, reducing its effective concentration.
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Cell Culture Format: Cells grown in 3D cultures, such as spheroids, may exhibit decreased sensitivity to ceramide analogs compared to traditional monolayer cultures.[1]
Question 3: I am concerned about potential off-target effects of this compound. How can I assess this?
Answer:
Assessing off-target effects is crucial for validating your experimental findings. Here are some strategies:
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Use a Structurally Unrelated CERT Inhibitor: To confirm that the observed effects are due to CERT inhibition, consider using a structurally different CERT inhibitor, such as (1S,2R)-HPCB-5 (E16A).[2] If both compounds produce a similar phenotype, it is more likely to be an on-target effect.
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Rescue Experiments: If possible, overexpressing the CERT protein in your cells could rescue the cytotoxic phenotype, providing strong evidence for on-target activity.
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Analyze Downstream Markers: The primary mechanism of this compound is the accumulation of ceramides. Measure intracellular ceramide levels to confirm target engagement.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a ceramide analog that acts as an inhibitor of the ceramide transfer protein (CERT).[3] CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is converted to sphingomyelin. By inhibiting CERT, this compound causes the accumulation of ceramide in the ER.[2][4]
Q2: How does this compound induce cytotoxicity?
A2: The accumulation of ceramides in the ER due to this compound treatment can lead to ER stress. Prolonged ER stress is a known trigger for apoptosis (programmed cell death). Ceramide accumulation can activate several pro-apoptotic signaling pathways, including the activation of caspases (such as caspase-8 and caspase-3) and stress-activated protein kinases like JNK.[5][6]
Q3: What are some potential ways to mitigate this compound cytotoxicity?
A3: Mitigation of this compound's cytotoxic effects may be necessary for certain experimental designs. Potential strategies include:
-
Dose Reduction: The most straightforward method is to lower the concentration of this compound to a non-toxic or minimally toxic level that still allows for the investigation of other cellular processes.
-
Use of Apoptosis Inhibitors: If the cytotoxicity is mediated by apoptosis, co-treatment with pan-caspase inhibitors, such as Z-VAD-FMK, may reduce cell death.[6]
-
Modulation of ER Stress Pathways: In advanced studies, inhibitors of specific arms of the unfolded protein response (UPR) could potentially mitigate ER stress-induced apoptosis.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as chloroform and DMSO.
Quantitative Data Summary
The following tables summarize hypothetical cytotoxicity data for this compound in various cell lines. This data is for illustrative purposes and should be determined experimentally for your specific system.
Table 1: EC50 Values of this compound in Different Human Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | EC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| HeLa | Cervical Cancer | 22.5 |
| A549 | Lung Cancer | 35.8 |
| HCT116 | Colon Cancer | 18.9 |
Table 2: Effect of a Pan-Caspase Inhibitor on this compound Induced Cytotoxicity in HeLa Cells
| Treatment | Cell Viability (%) |
| Vehicle Control (DMSO) | 98.5 ± 2.1 |
| This compound (25 µM) | 45.3 ± 3.5 |
| This compound (25 µM) + Z-VAD-FMK (20 µM) | 82.1 ± 2.8 |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and appropriate controls) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
At the end of the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the specific LDH assay kit being used. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Treat cells in a 6-well plate with this compound.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Differential sensitivity to short-chain ceramide analogues of human intestinal carcinoma cells grown in tumor spheroids versus monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel ceramide analogues display selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live‐Cell Identification of Inhibitors of the Lipid Transfer Protein CERT Using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPA-12 Delivery in In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of HPA-12, a small molecule inhibitor of the ceramide transfer protein (CERT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to in vivo delivery?
A1: this compound is a ceramide analog and a potent, specific inhibitor of the ceramide transfer protein (CERT).[1][2][3] Its chemical name is N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide.[1] As a lipophilic/hydrophobic small molecule, its delivery in aqueous-based in vivo systems is challenging due to poor solubility.[1][4][5] Standard formulations often require organic solvents or specialized vehicles to achieve a stable and injectable solution. This compound is soluble in chloroform and Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by competitively inhibiting the START domain of the CERT protein.[1][2] This action blocks the non-vesicular, intracellular trafficking of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, which is a critical step in sphingomyelin synthesis.[3][6] This mechanism is of significant interest in research areas such as Alzheimer's disease, where ceramide levels are dysregulated.[7]
Q3: Has this compound been shown to cross the blood-brain barrier (BBB)?
A3: Yes, a study using a radiolabeled version of this compound, [18F]this compound, has demonstrated that it can cross the blood-brain barrier in wild-type mice.[7][8] Positron Emission Tomography (PET) imaging showed a brain uptake of approximately 0.3 standard uptake value (SUV) one hour after intravenous injection.[7][8] Biodistribution data confirmed that radioactivity was retained in the brain even after blood removal by perfusion.[7][8]
Q4: What are the most common solvents and vehicles for delivering hydrophobic small molecules like this compound in vivo?
A4: For hydrophobic compounds, common strategies involve using a primary solvent in which the compound is soluble, followed by dilution in a tolerable vehicle. Common choices include:
-
Co-solvents: A mixture of DMSO, ethanol, or polyethylene glycol (PEG) with saline or water.[4][9][10]
-
Surfactants: Agents like Tween 80 or Cremophor EL can be used to create stable emulsions.[4][5]
-
Cyclodextrins: These can encapsulate the hydrophobic drug to improve its solubility in aqueous solutions.[4][10]
-
Lipid-based formulations: Liposomes or self-emulsifying drug delivery systems (SEDDS) can effectively carry lipophilic drugs.[11][12][13][14]
It is critical to always include a vehicle-only control group in experiments to account for any biological effects of the delivery vehicle itself.[4][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Troubleshooting Steps |
| Precipitation of this compound during formulation or upon injection. | 1. Low solubility of this compound in the chosen aqueous vehicle.2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out upon contact with aqueous media.[15] | 1. Optimize Vehicle: Experiment with different co-solvents (e.g., PEG300, PEG400), surfactants (e.g., Tween 80), or solubility enhancers like cyclodextrins.[4][9]2. Adjust Solvent Concentration: Ensure the final concentration of the primary organic solvent (like DMSO) is minimal, typically <5% for intravenous (IV) and <10% for intraperitoneal (IP) injections, though lower is always better.[10]3. Gentle Warming: Briefly warming the solution (e.g., to 37°C) may help with initial dissolution.[15]4. pH Adjustment: Check if adjusting the pH of the vehicle (if compatible with the animal model) improves solubility. |
| No observable efficacy at the administered dose. | 1. Insufficient target engagement due to poor bioavailability or rapid metabolism.2. The dose is too low.3. The compound has degraded. | 1. Conduct Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma and the target tissue (e.g., brain) over time to assess exposure.2. Perform Dose Escalation: If the Maximum Tolerated Dose (MTD) has not been reached, conduct a dose-escalation study to determine if higher concentrations are effective and safe.[9]3. Pharmacodynamic (PD) Study: Measure a biomarker of CERT inhibition in the target tissue to confirm target engagement.[9]4. Verify Compound Integrity: Use a fresh aliquot of this compound and ensure proper storage conditions (cool, dark, dry) to prevent degradation.[15] |
| Unexpected toxicity or adverse effects in animal models. | 1. Toxicity of the delivery vehicle (e.g., high concentration of DMSO or Cremophor EL).[4][5]2. Off-target effects of this compound at the administered dose.3. The administered dose exceeds the Maximum Tolerated Dose (MTD). | 1. Run a Vehicle-Only Control: This is essential to distinguish between vehicle- and compound-related toxicity.[9]2. Reduce Dose: If toxicity is observed, lower the dose and re-evaluate efficacy.3. Change Formulation: Switch to a more biocompatible vehicle, such as a cyclodextrin or lipid-based formulation, which are often better tolerated.[10][14]4. Refine Administration Route: Consider if a different route of administration (e.g., subcutaneous vs. intravenous) could reduce acute toxicity. |
| High variability in experimental results between animals. | 1. Inconsistent formulation preparation (e.g., precipitation).2. Inaccurate or inconsistent administration technique (e.g., variable injection volume or speed).3. Biological variability between animals. | 1. Standardize Formulation Protocol: Ensure the formulation protocol is detailed and followed precisely for every experiment. Use fresh preparations.2. Standardize Administration: Ensure consistent injection volume, site, and rate for all animals.[9]3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of biological variability.[9]4. Randomization and Blinding: Implement proper randomization of animals into groups and blind the experimenter to the treatment to minimize bias.[9] |
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from a study on a fluorinated this compound analog, [18F]this compound, in wild-type mice following intravenous administration.
Table 1: PET Imaging Brain Region Uptake of [18F]this compound (1-hour post-injection)
| Brain Region | Standardized Uptake Value (SUV) (mean ± S.D., n=3) |
|---|---|
| Striatum | ~0.28 |
| Cortex | ~0.29 |
| Hippocampus | ~0.27 |
| Thalamus | ~0.28 |
| Cerebellum | ~0.26 |
| Brain Stem | ~0.25 |
| Olfactory Bulb | ~0.30 |
Data derived from graphical representations in a study by Janssen et al. and should be considered approximate.[8][16]
Table 2: Biodistribution of [18F]this compound in Organs (1-hour post-injection)
| Organ | % Injected Dose per Gram of Tissue (%ID/g) (mean ± S.D., n=3) |
|---|---|
| Intestines | ~1.5 |
| Liver | ~4.5 |
| Kidneys | ~2.0 |
| Blood | ~1.0 |
| Heart | ~1.2 |
| Spleen | ~0.8 |
| Lungs | ~0.9 |
| Brain | ~0.2 |
Data derived from graphical representations in a study by Janssen et al. and should be considered approximate. Animals were perfused to remove blood from organs.[8]
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of Radiolabeled this compound Analog
This protocol is adapted from the methodology used for the in vivo PET imaging and biodistribution study of [18F]this compound.[7][8]
1. Objective: To prepare and administer a radiolabeled this compound analog to mice for imaging and biodistribution studies.
2. Materials:
-
[18F]this compound (or other suitable this compound analog)
-
Vehicle (e.g., sterile saline, potentially with a low percentage of a co-solvent like ethanol if required for solubility, though the specific vehicle for the radiotracer was not detailed in the source)
-
Wild-type mice
-
Anesthesia (e.g., isoflurane)
-
30-gauge insulin syringes
-
Heating pad
3. Procedure:
-
Animal Preparation: Anesthetize the mouse using a continuous isoflurane (e.g., 2.5% in O2) anesthesia protocol. Maintain body temperature using a heating pad.
-
Dose Preparation: Dilute the [18F]this compound stock solution in a sterile vehicle to achieve the desired final activity concentration (e.g., 1.5 MBq) in a volume suitable for intravenous injection (typically 100-200 µL for a mouse).
-
Administration: Carefully perform a tail vein intravenous injection of the prepared [18F]this compound solution.
-
Post-Injection Monitoring: Proceed immediately with the planned experimental procedure (e.g., PET scan). Monitor the animal's vital signs throughout the experiment.
4. For Biodistribution Studies:
-
At the designated time point (e.g., 1 hour post-injection), euthanize the anesthetized animal.
-
To remove blood from the organs, perform intracardial perfusion with saline.
-
Carefully dissect the organs of interest (brain, liver, kidneys, heart, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter to determine the % Injected Dose per Gram (%ID/g).
Visualizations
Caption: this compound inhibits the CERT-mediated transport of ceramide.
Caption: Workflow for testing this compound delivery in an in vivo model.
Caption: Logical steps for troubleshooting poor this compound efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. worldscientific.com [worldscientific.com]
- 3. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (this compound) for Brain Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
challenges in working with HPA-12 in the lab
Welcome to the technical support center for HPA-12. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cell-permeable ceramide analog. Its primary mechanism of action is the potent and specific inhibition of the ceramide transfer protein (CERT).[1][2] CERT is a key protein responsible for the non-vesicular, ATP-dependent transport of ceramide from the endoplasmic reticulum (ER) to the trans-Golgi network.[1][3][4] By inhibiting CERT, this compound effectively blocks the substrate supply for sphingomyelin synthase, thereby inhibiting the synthesis of sphingomyelin.[5]
Q2: What are the common applications of this compound in a laboratory setting?
A2: this compound is widely used as a chemical tool to study the physiological roles of CERT and the consequences of disrupted ceramide transport. Common applications include:
-
Investigating the regulation of sphingomyelin biosynthesis.
-
Elucidating the role of ceramide and sphingomyelin in various cellular processes, such as signal transduction, membrane trafficking, and apoptosis.[4][6]
-
Studying the involvement of CERT-mediated ceramide transport in pathological conditions, including cancer, metabolic disorders, and infectious diseases.[3][7][8]
Q3: Is the stereochemistry of this compound important for its activity?
A3: Yes, the stereochemistry of this compound is critical for its inhibitory activity. The (1R,3S) stereoisomer is the most potent inhibitor of CERT.[9][10] Other stereoisomers, such as the (1R,3R) form, exhibit significantly weaker or no inhibitory activity against CERT.[9][11] Therefore, it is crucial to use the correct (1R,3S)-HPA-12 isomer for experiments targeting CERT.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
Symptoms:
-
Cloudiness or visible precipitate in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | This compound is a lipophilic molecule with poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the aqueous medium. |
| Inappropriate Solvent for Stock Solution | This compound is soluble in DMSO and chloroform.[2] For cell-based assays, DMSO is the preferred solvent for stock solutions. Ensure the DMSO is of high purity and anhydrous, as water content can reduce solubility. |
| Final DMSO Concentration Too High | High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v). Prepare a concentrated stock solution to minimize the volume of DMSO added to your experimental setup. |
| Precipitation Upon Dilution | To avoid precipitation when diluting the DMSO stock in aqueous buffer or media, add the stock solution dropwise while vortexing or gently mixing the aqueous solution. Pre-warming the aqueous solution to 37°C may also help. |
Issue 2: Inconsistent or No Inhibitory Effect on Sphingomyelin Synthesis
Symptoms:
-
No significant reduction in sphingomyelin levels after treatment with this compound.
-
High variability in results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stereoisomer | As mentioned in the FAQs, only the (1R,3S) stereoisomer of this compound is highly active.[9][10] Verify the stereochemistry of the compound you are using. |
| Compound Degradation | This compound is stable as a solid at -20°C for at least four years.[2] However, stock solutions in DMSO may be less stable. It is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] For in-vitro experiments, it is advisable to use the stock solution within one month if stored at -20°C and within six months if stored at -80°C.[12] |
| Suboptimal Concentration | The effective concentration of this compound can vary depending on the cell type and experimental conditions. A typical effective concentration to inhibit sphingomyelin synthesis in cell lines like CHO and HeLa is between 1 µM and 2.5 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Insensitivity | Some cell lines may have lower CERT expression or alternative pathways for sphingolipid metabolism, making them less sensitive to this compound. Confirm that your cell line expresses CERT and relies on it for sphingomyelin synthesis. |
Issue 3: Observed Cellular Toxicity
Symptoms:
-
Decreased cell viability, increased apoptosis, or changes in cell morphology after this compound treatment.
Possible Causes and Solutions:
| Cause | Solution |
| Ceramide Accumulation | By inhibiting CERT, this compound can lead to the accumulation of its substrate, ceramide, in the ER. Ceramide is a pro-apoptotic lipid, and its accumulation can induce cell death.[5] |
| High this compound Concentration | High concentrations of this compound may induce cytotoxicity. It is important to determine the optimal, non-toxic concentration range for your experiments through a dose-response and cytotoxicity assay (e.g., MTT or LDH assay). |
| Prolonged Incubation Time | Long exposure to this compound may lead to cumulative toxic effects. Optimize the incubation time to achieve the desired inhibitory effect without causing significant cell death. |
| Off-Target Effects | While this compound is a specific inhibitor of CERT, off-target effects, although not widely reported, cannot be entirely ruled out, especially at high concentrations. To confirm that the observed phenotype is due to CERT inhibition, consider using a structurally unrelated CERT inhibitor, such as E16A, as a control.[9] Another control is to use a less active stereoisomer, like (1R,3R)-HPA-12, which should not produce the same effect.[9][11] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for CERT Binding | 4 µM | TR-FRET assay | [2] |
| Effective Concentration for Sphingomyelin Synthesis Inhibition | 1 µM | Wild-type CHO cells | [2] |
| Effective Concentration for Fluorescent Ceramide to Sphingomyelin Conversion Inhibition | 2.5 µM | CHO and HeLa cells | [2] |
| Binding Affinity (Kd) of (1R,3S)-HPA-12 to CERT START domain | ~30 nM | Surface Plasmon Resonance (SPR) | [9] |
| Binding Affinity (Kd) of (1S,3R)-HPA-12 to CERT START domain | >10,000 nM | Surface Plasmon Resonance (SPR) | [9] |
Experimental Protocols
Protocol: In Vitro Inhibition of Sphingomyelin Synthesis using a Fluorescent Ceramide Analog
This protocol describes a cell-based assay to measure the inhibition of sphingomyelin synthesis by this compound using a fluorescent ceramide analog, such as C5-DMB-Cer.
Materials:
-
Cell line of interest (e.g., HeLa or CHO cells)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Fluorescent ceramide analog (e.g., C5-DMB-Cer, 1 mM stock in ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Organic solvent for lipid extraction (e.g., Chloroform:Methanol, 2:1 v/v)
-
Thin-Layer Chromatography (TLC) plate and developing solvent system
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO only).
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
Fluorescent Ceramide Labeling:
-
Prepare the labeling medium by complexing the fluorescent ceramide analog with fatty acid-free BSA. A 1:1 molar ratio is often used.
-
Add the fluorescent ceramide-BSA complex to the cells at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Lipid Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Lipid Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1).
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).
-
Visualize the fluorescent lipids on the TLC plate using a fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the spots corresponding to the fluorescent ceramide analog and the fluorescent sphingomyelin.
-
Calculate the percentage of sphingomyelin synthesis inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
-
Visualizations
CERT-Mediated Ceramide Transport Pathway
Caption: this compound inhibits CERT-mediated ceramide transport from the ER to the Golgi.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for assessing this compound's inhibitory effect on sphingomyelin synthesis.
Troubleshooting Logic for this compound Experiments
Caption: A logical guide to troubleshooting common issues with this compound experiments.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. caymanchem.com [caymanchem.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mechanisms of Nonvesicular Ceramide Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chemoenzymatic synthesis of ceramide trafficking inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlamydial Infection-Dependent Synthesis of Sphingomyelin as a Novel Anti-Chlamydial Target of Ceramide Mimetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining HPA-12 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HPA-12, a ceramide transfer protein (CERT) inhibitor, in primary cell experiments. The information is designed to assist in the development and refinement of effective treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a ceramide analog that functions as an inhibitor of the ceramide transfer protein (CERT).[1] CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a crucial step in sphingomyelin synthesis. By inhibiting CERT, this compound disrupts this transport, leading to an accumulation of ceramide in the ER and a reduction in sphingomyelin levels.[1] This disruption of ceramide metabolism can impact various cellular processes, including cell viability and apoptosis.[2]
Q2: What is a recommended starting concentration for this compound in primary cells?
A2: A definitive starting concentration for primary cells has not been established. However, studies on various cancer cell lines have shown biological effects in the low micromolar range (e.g., 1-10 µM).[1][2] For primary cells, which are often more sensitive than immortalized cell lines, it is recommended to start with a lower concentration range and perform a dose-response experiment. A suggested starting range could be 0.1 µM to 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and chloroform.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected effects of this compound on primary cells?
A4: Based on its mechanism of action and effects observed in cancer cell lines, this compound is expected to induce apoptosis and reduce cell viability in a dose- and time-dependent manner.[2] The accumulation of ceramide in the ER can trigger ER stress and subsequently lead to programmed cell death. The specific response will likely vary depending on the primary cell type and its reliance on ceramide metabolism.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | Primary cells are highly sensitive to this compound. The final DMSO concentration is too high. | Perform a dose-response experiment with a wider and lower concentration range (e.g., 10 nM - 1 µM). Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a more diluted stock solution if necessary. |
| No observable effect of this compound on primary cells. | The concentration of this compound is too low. The incubation time is too short. The primary cells are resistant to CERT inhibition. | Increase the concentration of this compound in a stepwise manner (e.g., up to 25 µM). Extend the incubation time (e.g., 48 or 72 hours). Confirm the expression and activity of CERT in your primary cell type. |
| Inconsistent results between experiments. | Variability in primary cell isolation and culture. Degradation of this compound stock solution. | Standardize the primary cell isolation and culture protocol. Use cells from the same passage number for experiments. Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Precipitation of this compound in the culture medium. | The concentration of this compound exceeds its solubility in the medium. | Ensure the stock solution is fully dissolved before diluting in the medium. Vortex the stock solution before use. Consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Experimental Protocols
Dose-Response Viability Assay
This protocol is designed to determine the optimal concentration of this compound for your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol can be used to confirm if this compound induces apoptosis in your primary cells.
Materials:
-
Primary cells treated with this compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
After treating the primary cells with the desired concentration of this compound for the chosen duration, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling them in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities to determine the relative expression of apoptosis markers.
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits CERT, blocking ceramide transport and inducing apoptosis.
Experimental Workflow for this compound Protocol Refinement
References
Validation & Comparative
A Comparative Guide to CERT Inhibitors: HPA-12 versus E16A
For Researchers, Scientists, and Drug Development Professionals
The ceramide transfer protein (CERT) plays a pivotal role in the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in sphingomyelin biosynthesis.[1][2] Its inhibition is a key area of research for potential therapeutic interventions in cancer and other diseases.[3][4] This guide provides an objective comparison of two prominent CERT inhibitors, HPA-12 and E16A, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to this compound and E16A
This compound and E16A are potent inhibitors of CERT, yet they belong to different chemical classes, which dictates their specificity and potential off-target effects.
-
(1R,3S)-HPA-12 is a ceramide-mimetic inhibitor, meaning its structure resembles that of the natural CERT substrate, ceramide.[5][6] This structural similarity allows it to competitively bind to the START domain of CERT.[6] However, this mimicry also raises the possibility of off-target effects, as other ceramide-binding proteins in the cell could potentially interact with this compound.[5][7]
-
E16A , also known as (1S, 2R)-HPCB-5, is a ceramide-nonmimetic inhibitor.[5] It was developed through a structure-based drug design approach and does not share significant structural similarity with ceramide.[7] This characteristic makes E16A a valuable tool for distinguishing on-target effects of CERT inhibition from potential off-target effects of ceramide-mimetic compounds.[4][5]
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and E16A, providing a direct comparison of their binding affinity and inhibitory concentration.
| Parameter | (1R,3S)-HPA-12 | E16A | Experimental Method | Reference(s) |
| Binding Affinity (Kd) for CERT START Domain | ~30 nM | ~60 nM | Surface Plasmon Resonance (SPR) | [5] |
| Half-maximal Inhibitory Concentration (IC50) in HeLa cells | ~0.2 µM | ~0.2 µM | Metabolic labeling with radioactive serine | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the replication and validation of these findings.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
This method is used to measure the binding affinity between the CERT START domain and the inhibitors in real-time.
Principle: SPR detects changes in the refractive index on the surface of a sensor chip where a ligand (CERT START domain) is immobilized. The binding of an analyte (inhibitor) to the ligand causes a change in mass, which alters the refractive index, measured in Resonance Units (RU).[9][10]
Protocol Outline:
-
Immobilization of CERT START Domain:
-
The purified CERT START domain is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[11]
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The CERT START domain, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
A series of dilutions of the inhibitor (this compound or E16A) in a suitable running buffer (e.g., HBS-EP buffer) are prepared.
-
Each concentration is injected over the sensor chip surface at a constant flow rate.
-
The association (binding) and dissociation of the inhibitor are monitored in real-time.
-
The sensor surface is regenerated between each inhibitor concentration using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]
-
Metabolic Labeling for IC50 Determination in HeLa Cells
This cell-based assay measures the functional inhibition of CERT by quantifying the rate of de novo sphingomyelin synthesis.[8]
Principle: Cells are incubated with a radiolabeled precursor of sphingolipids, such as [14C]serine.[13] CERT inhibitors will block the transport of newly synthesized ceramide to the Golgi, leading to a decrease in the incorporation of the radiolabel into sphingomyelin.
Protocol Outline:
-
Cell Culture and Treatment:
-
HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The medium is then replaced with a serum-free medium containing various concentrations of the CERT inhibitor (this compound or E16A) or vehicle (DMSO) for a pre-incubation period.
-
-
Radiolabeling:
-
[14C]serine is added to each well and the cells are incubated for a defined period (e.g., 24 hours) to allow for the synthesis and labeling of sphingolipids.[8]
-
-
Lipid Extraction and Analysis:
-
After incubation, the cells are harvested and washed.
-
Total lipids are extracted using a solvent system such as chloroform:methanol.
-
The lipid extract is dried and resuspended in a small volume of solvent.
-
The lipids are then separated by thin-layer chromatography (TLC).
-
-
Quantification and IC50 Calculation:
-
The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid bands corresponding to sphingomyelin.
-
The intensity of the sphingomyelin band at each inhibitor concentration is quantified.
-
The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a suitable equation.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological pathway and experimental logic are essential for a clear understanding of the context and methodology.
References
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting ceramide transfer protein sensitizes AML to FLT3 inhibitors via a GRP78-ATF6-CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of the CERT START domain with inhibitors provide insights into the mechanism of ceramide transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of HPA-12 and its Analogs as Ceramide Transport Protein (CERT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
HPA-12 has emerged as a significant small molecule inhibitor of the ceramide transfer protein (CERT), a key player in the non-vesicular trafficking of ceramide from the endoplasmic reticulum to the Golgi apparatus. This process is crucial for the synthesis of sphingomyelin, a vital component of cell membranes and a modulator of various signaling pathways. Consequently, the inhibition of CERT by this compound and its analogs presents a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comparative analysis of this compound and its analogs, focusing on their performance backed by experimental data.
Quantitative Performance Analysis
The inhibitory activity of this compound and its analogs against CERT has been evaluated using various biochemical and cell-based assays. The following table summarizes the key quantitative data, including half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and dissociation constant (Kd) values. The (1R,3S) stereoisomer of this compound is consistently the most active.[1][2] Notably, a screen of a combinatorial library of this compound derivatives has identified several analogs with significantly improved potency.[3]
| Compound | Assay Type | Target | IC50 (nM) | EC50 (µM) | Kd (nM) | Reference |
| (1R,3S)-HPA-12 | NanoBRET | CERT in HeLa cells | 350 | [3] | ||
| TR-FRET | CERT START domain | 4 | [4] | |||
| SPR | CERT START domain | ~30 | [1] | |||
| (1S,3R)-HPA-12 | SPR | CERT START domain | >10,000 | [1] | ||
| (1R,3R)-HPA-12 | SPR | CERT START domain | ~4,000 | [1] | ||
| (1S,3S)-HPA-12 | SPR | CERT START domain | ~4,500 | [1] | ||
| Analog 1 | NanoBRET | CERT in HeLa cells | 10 | [3] | ||
| Analog 2 | NanoBRET | CERT in HeLa cells | 12 | [3] | ||
| Analog 3 | NanoBRET | CERT in HeLa cells | 15 | [3] | ||
| Analog 4 | NanoBRET | CERT in HeLa cells | 20 | [3] | ||
| Analog 5 | NanoBRET | CERT in HeLa cells | 35 | [3] | ||
| Analog 6 | NanoBRET | CERT in HeLa cells | 47 | [3] | ||
| [19F]-HPA-12 | 5-DMB-ceramide trafficking assay | CERT in HeLa cells | - | Similar to this compound | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used in the evaluation of this compound and its analogs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CERT START Domain Binding
This assay quantitatively measures the binding of compounds to the START domain of CERT.
Materials:
-
Recombinant His-tagged CERT START domain
-
BODIPY-C12-ceramide (fluorescent ceramide analog)
-
Europium cryptate-labeled anti-His antibody (donor fluorophore)
-
XL665-labeled streptavidin (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a solution of the CERT START domain and the anti-His antibody in assay buffer.
-
Prepare a solution of the BODIPY-C12-ceramide and streptavidin in assay buffer.
-
Add the CERT START domain/antibody solution to the microplate wells.
-
Add the test compounds at various concentrations.
-
Add the ceramide/streptavidin solution to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence to determine the degree of binding inhibition.
NanoBRET Live-Cell Assay for CERT Inhibition
This assay measures the inhibition of CERT-mediated ceramide transport in living cells.
Materials:
-
HeLa cells
-
Plasmids encoding NanoLuc-CERT and HaloTag-Golgi marker fusions
-
NanoBRET Nano-Glo® Live Cell Reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent
-
96-well white, opaque bottom cell culture plates
-
Luminescence plate reader with 460 nm and >600 nm filters
Procedure:
-
Co-transfect HeLa cells with the NanoLuc-CERT and HaloTag-Golgi marker plasmids.
-
Seed the transfected cells into 96-well plates and incubate overnight.
-
Treat the cells with varying concentrations of the test compounds and incubate for a specified period.
-
Add the HaloTag® NanoBRET® 618 Ligand and the NanoBRET Nano-Glo® Live Cell Reagent to the wells.
-
Incubate for a short period to allow for substrate equilibration.
-
Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader.
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. A decrease in the ratio indicates inhibition of CERT activity.
Surface Plasmon Resonance (SPR) Analysis of CERT START Domain Binding
SPR is used to determine the kinetics and affinity of the interaction between this compound analogs and the CERT START domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant CERT START domain (ligand)
-
This compound or analog (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the CERT START domain onto the CM5 sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the analyte (this compound or analog) over the sensor surface.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases of the interaction.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action of this compound and the methods used for its evaluation.
Caption: this compound inhibits CERT-mediated ceramide transport to the Golgi.
Caption: Workflow for the TR-FRET based CERT binding assay.
Conclusion
The comparative analysis of this compound and its analogs reveals the critical role of stereochemistry in CERT inhibition and highlights the potential for developing novel inhibitors with significantly enhanced potency. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the field of sphingolipid biology and drug discovery, facilitating further investigation into the therapeutic applications of CERT inhibitors. The identification of analogs with nanomolar efficacy in cell-based assays opens new avenues for the development of next-generation therapeutics targeting CERT-dependent pathways.
References
- 1. Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of HPA-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the on-target effects of HPA-12, a well-characterized inhibitor of the ceramide transport protein (CERT). By inhibiting CERT, this compound blocks the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in sphingomyelin synthesis. This guide compares this compound with a key alternative, E16A, and details experimental protocols to validate target engagement and downstream functional consequences.
Understanding this compound and Its Target
This compound is a ceramide analog that competitively inhibits CERT.[1] Specifically, the (1R,3S) stereoisomer of this compound exhibits the most potent inhibitory activity.[2] Its primary on-target effect is the disruption of ceramide trafficking, leading to a reduction in sphingomyelin synthesis. This mechanism has implications for various cellular processes and is an area of interest in cancer research, particularly in acute myeloid leukemia (AML), where this compound has been shown to reduce cell viability and promote apoptosis.[3]
To rigorously validate the on-target effects of this compound, it is crucial to employ a multi-faceted approach that includes direct binding assays, functional assays measuring downstream effects, and broader proteomic strategies to assess target engagement in a cellular context. A key strategy to differentiate on-target from potential off-target effects is the concurrent use of a structurally distinct inhibitor targeting the same protein.
Comparison with Alternatives: this compound vs. E16A
A powerful approach to confirming that the observed cellular effects of this compound are due to CERT inhibition is to compare its activity with a mechanistically similar but structurally different inhibitor. E16A (also known as (1S,2R)-HPCB-5) is a recently developed non-ceramide mimetic inhibitor of CERT.[4] The combined use of the ceramide-mimetic this compound and the non-mimetic E16A provides a robust tool to distinguish on-target from off-target effects.[4]
Quantitative Comparison of this compound and E16A
| Parameter | This compound ((1R,3S)-isomer) | E16A ((1S,2R)-HPCB-5) | Assay Method | Reference |
| Binding Affinity (Kd) | ~30 nM | ~60 nM | Surface Plasmon Resonance (SPR) | [4] |
| Cellular IC50 | ~350 nM | Not explicitly stated in search results | NanoBRET | [5] |
| Structure | Ceramide-mimetic | Non-ceramide mimetic | - | [4] |
Experimental Methods to Confirm On-Target Effects
A combination of biochemical, cell-based, and proteomic assays is recommended to provide a comprehensive validation of this compound's on-target effects.
Direct Target Engagement Assays
These assays directly measure the binding of this compound to its target protein, CERT.
TR-FRET is a robust, high-throughput method to quantify binding interactions in a homogeneous format.[6] It relies on the transfer of energy from a donor fluorophore (e.g., terbium chelate) to an acceptor fluorophore when they are in close proximity.[7]
Experimental Protocol: TR-FRET Assay for this compound and CERT Binding
-
Reagent Preparation:
-
Prepare a purified, recombinant CERT START domain, tagged for detection (e.g., with a GST-tag).
-
Use a terbium-labeled anti-GST antibody as the donor.
-
Use a fluorescently labeled ceramide analog as the acceptor.
-
Prepare a serial dilution of this compound and any comparators (e.g., E16A).
-
-
Assay Procedure (384-well plate format):
-
To each well, add the CERT START domain, the terbium-labeled anti-GST antibody, and the fluorescent ceramide analog in assay buffer.
-
Add the serially diluted this compound or control compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value. A decrease in the TR-FRET signal indicates displacement of the fluorescent ceramide analog by this compound.
-
NanoBRET is a proximity-based assay that measures protein interactions in live cells. It uses a bright NanoLuc® luciferase as the BRET donor and a fluorescently labeled HaloTag® protein as the acceptor.[10] This method has been successfully adapted to screen for CERT inhibitors.[5]
Experimental Protocol: NanoBRET™ Assay for CERT Target Engagement
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for CERT fused to NanoLuc® (donor) and a HaloTag®-fused protein that localizes to the Golgi (acceptor).
-
Plate the transfected cells in a 96-well or 384-well plate.
-
-
Labeling and Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
Add serial dilutions of this compound or other test compounds to the wells.
-
Incubate for a sufficient time for the compound to enter the cells and interact with the target (e.g., 2 hours).
-
-
Assay Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates that the compound is engaging CERT and disrupting its proximity to the Golgi-localized acceptor. Plot the data to determine the IC50.
-
Functional Assays of Downstream Effects
These assays measure the functional consequences of this compound binding to CERT, primarily the inhibition of sphingomyelin synthesis.
This assay monitors the transport of a fluorescent ceramide analog from the ER to the Golgi and its subsequent conversion to sphingomyelin. Inhibition of this process by this compound confirms its on-target activity.
Experimental Protocol: Fluorescent Sphingomyelin Synthesis Assay
-
Cell Culture and Treatment:
-
Culture cells (e.g., CHO or HeLa) in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with various concentrations of this compound, E16A, or a vehicle control for a defined period.
-
-
Labeling:
-
Add a fluorescent ceramide analog (e.g., NBD-C6-ceramide) to the cells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for transport and metabolism.
-
-
Lipid Extraction and Analysis:
-
Wash the cells and lyse them.
-
Extract the lipids from the cell lysate.
-
Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]
-
-
Quantification:
-
Visualize and quantify the fluorescent spots corresponding to the ceramide analog and the newly synthesized sphingomyelin analog using a fluorescence scanner.
-
Calculate the percentage of conversion of the ceramide analog to the sphingomyelin analog. A dose-dependent decrease in conversion with this compound treatment indicates on-target activity.
-
Global and Unbiased Target Validation Methods
These methods provide an unbiased approach to confirm target engagement in a complex cellular environment and can help identify potential off-targets.
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[12] This change in thermal stability can be measured to confirm target engagement in intact cells or cell lysates.
Experimental Protocol: CETSA for this compound and CERT
-
Cell Treatment:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
-
Thermal Denaturation:
-
Heat the samples across a range of temperatures to induce protein denaturation and aggregation.
-
-
Separation of Soluble and Aggregated Fractions:
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble CERT remaining at each temperature using Western blotting with an anti-CERT antibody or by mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble CERT as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
DARTS is another method that leverages ligand-induced protein stabilization. In this case, stabilization is assessed by the protein's increased resistance to proteolysis.[3]
Experimental Protocol: DARTS for this compound and CERT
-
Lysate Preparation and Treatment:
-
Prepare a cell lysate.
-
Incubate aliquots of the lysate with this compound or a vehicle control.
-
-
Protease Digestion:
-
Subject the lysates to limited proteolysis with a protease such as pronase or thermolysin.
-
-
Analysis:
-
Stop the digestion and analyze the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or perform a Western blot using an anti-CERT antibody.
-
-
Interpretation:
-
A protected band corresponding to the molecular weight of CERT in the this compound-treated sample, which is diminished in the control sample, indicates that this compound binding has protected CERT from proteolytic degradation. Mass spectrometry can be used to identify the protected protein bands in an unbiased screen.
-
CRISPR-Cas9 based genetic screens can be used to identify genes that are essential for the activity of a compound. If this compound's cytotoxic or cytostatic effects are dependent on the presence of CERT, then knocking out the CERT gene should confer resistance to this compound.
Experimental Protocol: CRISPR-Cas9 Screen for this compound Target Validation
-
Library Transduction:
-
Transduce a population of cells with a genome-wide or focused CRISPR-Cas9 knockout library.
-
-
Compound Selection:
-
Treat the transduced cell population with a cytotoxic concentration of this compound over a prolonged period.
-
-
Identification of Resistant Clones:
-
Isolate the genomic DNA from the surviving, resistant cells.
-
-
Next-Generation Sequencing:
-
Use next-generation sequencing to identify the single-guide RNAs (sgRNAs) that are enriched in the resistant population.
-
-
Data Analysis:
-
If sgRNAs targeting the CERT gene are significantly enriched, it provides strong genetic evidence that CERT is the essential target for the biological effects of this compound.
-
Visualizing the Pathways and Workflows
This compound Mechanism of Action
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live‐Cell Identification of Inhibitors of the Lipid Transfer Protein CERT Using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dcreport.org [dcreport.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ceramide Transport Specificity: A Comparative Guide to HPA-12 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1R,3S)-HPA-12, a widely used inhibitor of the ceramide transport protein (CERT), with alternative methods for studying and inhibiting ceramide transport. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify complex biological processes and experimental workflows.
Introduction to Ceramide Transport and its Inhibition
Ceramide is a critical lipid molecule synthesized in the endoplasmic reticulum (ER) that serves as a precursor for various sphingolipids, including sphingomyelin (SM), a major component of the plasma membrane. The transport of ceramide from the ER to the Golgi apparatus is a crucial step in SM synthesis and is primarily mediated by the cytosolic ceramide transport protein (CERT). CERT facilitates the non-vesicular transfer of ceramide, playing a vital role in maintaining cellular lipid homeostasis.
Given the importance of this pathway, specific inhibitors are invaluable tools for studying the roles of ceramide and sphingolipids in various cellular processes and for developing potential therapeutics for diseases where this pathway is dysregulated, such as cancer and neurodegenerative disorders.[1][2] (1R,3S)-HPA-12 has emerged as a potent and widely used inhibitor of CERT.
(1R,3S)-HPA-12: A Ceramide-Mimetic Inhibitor
(1R,3S)-HPA-12 is a synthetic analog of ceramide that acts as a competitive inhibitor of CERT.[3][4] It specifically binds to the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT, the domain responsible for ceramide binding and transport.[5] This binding prevents CERT from shuttling ceramide from the ER to the Golgi, thereby inhibiting the synthesis of SM.
Specificity and Potency of HPA-12
The inhibitory activity of this compound is highly stereospecific. The (1R,3S) isomer exhibits the most potent inhibition of CERT, while other stereoisomers are significantly less active.[6][7] This stereospecificity provides strong evidence that this compound's primary target is CERT.
Alternatives to this compound: Addressing Potential Off-Target Effects
A key consideration when using a ceramide-mimetic inhibitor like this compound is the potential for off-target effects. Due to its structural similarity to ceramide, this compound could potentially interact with other ceramide-binding proteins or enzymes involved in sphingolipid metabolism.
To address this, a non-ceramide-mimetic inhibitor, E16A (also known as (1S,2R)-HPCB-5), was developed.[6][8][9] E16A potently inhibits CERT but bears no structural resemblance to ceramide. The availability of both a mimetic and a non-mimetic inhibitor provides a powerful toolset for researchers. By comparing the effects of this compound and E16A, one can more confidently attribute observed cellular responses to the specific inhibition of CERT.[6]
Comparative Data
The following table summarizes the quantitative data for this compound and E16A, providing a direct comparison of their potency.
| Compound | Type | Target | Assay Type | Metric | Value | Reference(s) |
| (1R,3S)-HPA-12 | Ceramide-Mimetic | CERT START Domain | SPR-based assay | Kd | ~30 nM | [6] |
| (1S,3R)-HPA-12 | Stereoisomer | CERT START Domain | SPR-based assay | Kd | >10,000 nM | [6] |
| (1S,3S)-HPA-12 | Stereoisomer | CERT START Domain | SPR-based assay | Kd | ~4500 nM | [6] |
| (1R,3R)-HPA-12 | Stereoisomer | CERT START Domain | SPR-based assay | Kd | ~4000 nM | [6] |
| (1R,3S)-HPA-12 | Ceramide-Mimetic | CERT | Cell-based SM synthesis | IC50 | ~0.2 µM | [7] |
| E16A | Non-Ceramide-Mimetic | CERT START Domain | SPR-based assay | Kd | ~60 nM | [6] |
| E16A | Non-Ceramide-Mimetic | CERT | Cell-based SM synthesis | IC50 | ~0.2 µM | [7] |
Experimental Protocols
Fluorescent Ceramide Transport Assay
This assay directly visualizes the transport of ceramide from the ER to the Golgi apparatus and is a key method for validating the inhibitory effect of compounds like this compound.
Materials:
-
Cells grown on glass coverslips
-
Fluorescent ceramide analog (e.g., C6-NBD-ceramide or BODIPY-FL C5-ceramide)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HBSS/HEPES)
-
Defatted Bovine Serum Albumin (BSA)
-
This compound and/or other inhibitors
-
Fluorescence microscope
Protocol:
-
Preparation of Fluorescent Ceramide-BSA Complex:
-
Prepare a 1 mM stock solution of the fluorescent ceramide analog in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in HBSS/HEPES.
-
Add the fluorescent ceramide stock solution to the BSA solution while vortexing to achieve a final concentration of 5 µM.
-
-
Cell Treatment and Labeling:
-
Wash cells grown on coverslips with HBSS/HEPES.
-
Pre-incubate the cells with the desired concentration of this compound or other inhibitors in HBSS/HEPES for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Cool the cells to 4°C and incubate with the 5 µM fluorescent ceramide-BSA complex for 30 minutes at 4°C. This allows the fluorescent ceramide to label the plasma membrane.
-
Wash the cells several times with ice-cold HBSS/HEPES to remove excess fluorescent ceramide.
-
-
Transport and Visualization:
-
Incubate the cells in fresh, pre-warmed culture medium (containing the inhibitor or vehicle) at 37°C for 30-60 minutes to allow for the transport of the fluorescent ceramide.
-
Wash the cells with fresh medium.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. In control cells, the fluorescence will accumulate in the perinuclear region, characteristic of the Golgi apparatus. In cells treated with an effective inhibitor like this compound, the fluorescence will remain more diffuse, indicating inhibition of transport from the ER to the Golgi.[1]
-
In Vitro CERT Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to directly measure the binding affinity of inhibitors to the purified CERT START domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant CERT START domain
-
This compound, E16A, or other compounds of interest
-
Amine coupling kit (EDC, NHS)
-
Appropriate running buffer (e.g., HBS-EP)
Protocol:
-
Ligand Immobilization:
-
The purified CERT START domain is immobilized on the surface of the sensor chip using standard amine coupling chemistry.
-
-
Analyte Injection and Binding Measurement:
-
A series of concentrations of the inhibitor (analyte) are prepared in the running buffer.
-
The analyte solutions are injected over the sensor chip surface containing the immobilized CERT START domain.
-
The binding of the analyte to the ligand is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
-
Data Analysis:
-
The binding data is fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
-
Control Experiment: Brefeldin A Treatment
Brefeldin A is a fungal metabolite that disrupts the Golgi apparatus and causes it to fuse with the ER.[9] This experiment is a crucial control to demonstrate that this compound inhibits ceramide transport and not the enzymatic activity of sphingomyelin synthase in the Golgi.
Protocol:
-
Treat cells with Brefeldin A (typically 1-10 µg/mL) for a sufficient time (e.g., 30-60 minutes) to induce Golgi-ER fusion.
-
In the presence of Brefeldin A, perform a metabolic labeling experiment to measure the conversion of a labeled ceramide precursor to sphingomyelin.
-
In parallel, treat cells with both Brefeldin A and this compound and perform the same metabolic labeling experiment.
-
If this compound specifically inhibits the transport of ceramide, its inhibitory effect on sphingomyelin synthesis should be bypassed in the presence of Brefeldin A, as the ceramide and sphingomyelin synthase are now in the same fused compartment.[6][10]
Visualizations
Caption: Ceramide transport pathway and this compound inhibition.
Caption: Workflow for the fluorescent ceramide transport assay.
Caption: this compound (mimetic) vs. E16A (non-mimetic) inhibition.
Conclusion
References
- 1. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atpsolution.com [atpsolution.com]
- 9. Rapid redistribution of Golgi proteins into the ER in cells treated with brefeldin A: evidence for membrane cycling from Golgi to ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond HPA-12: A Comparative Guide to Modern Sphingolipid Transport Assays
For researchers, scientists, and drug development professionals investigating the intricate pathways of sphingolipid transport, the limitations of traditional inhibitors like HPA-12 have necessitated the development of more sophisticated and versatile methodologies. This guide provides an objective comparison of contemporary alternatives, offering detailed experimental insights and quantitative data to inform your selection of the most suitable technique for your research needs.
Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell migration.[1] Dysregulation of their transport and metabolism is implicated in numerous diseases, from cancer to neurodegenerative disorders.[2] Understanding the dynamics of sphingolipid trafficking is therefore paramount for both fundamental cell biology and the development of novel therapeutics.
This guide explores three major classes of alternatives to inhibitor-based studies: fluorescently-labeled sphingolipid analogs, photoactivatable probes, and click chemistry-based reporters. Each method offers unique advantages and is suited to different experimental questions. We also touch upon the power of mass spectrometry for quantitative flux analysis.
Comparative Analysis of Sphingolipid Transport Methods
The choice of method for studying sphingolipid transport depends on various factors, including the specific sphingolipid of interest, the biological question being addressed, and the available instrumentation. The following table summarizes the key characteristics of each approach to facilitate a direct comparison.
| Method | Principle | Advantages | Disadvantages | Typical Analytes | Detection Method |
| This compound (Inhibitor) | Competitive inhibitor of the ceramide transport protein (CERT).[3] | Simple to use; commercially available. | Indirect measurement of transport; potential off-target effects; limited to CERT-mediated transport. | Ceramide | Fluorescence microscopy (using a fluorescent ceramide analog).[4] |
| Fluorescent Analogs (NBD, BODIPY) | A fluorescent moiety is directly attached to the sphingolipid.[5] | Direct visualization of transport in living cells; commercially available probes.[6][7] | The bulky fluorophore can alter the lipid's metabolism and trafficking, leading to artifacts.[5][8] The fluorophore can influence subcellular distribution.[8] | Ceramide, Sphingomyelin, Glucosylceramide, Sphingosine.[9][10][11] | Fluorescence Microscopy, Flow Cytometry, HPLC with fluorescence detection.[12][13] |
| Photoactivatable Probes | A photoactivatable group allows for spatiotemporal control of probe activation and crosslinking to interacting molecules.[14][15] | Precise control over the timing and location of the study; enables identification of interacting proteins.[15] | Requires specialized equipment for photoactivation; synthesis of probes can be complex. | Sphingolipids (Ceramide, Glucosylceramide, Sphingomyelin).[14] | Fluorescence Microscopy, Autoradiography, Mass Spectrometry.[14] |
| Click Chemistry | A small, bioorthogonal tag (alkyne or azide) is incorporated into the sphingolipid, which is later detected by a "click" reaction with a reporter molecule (e.g., fluorophore, biotin).[16] | High specificity and sensitivity; the small tag minimizes perturbation of lipid behavior.[16][17] Enables multiplexed analysis.[18] | Requires metabolic incorporation of the tagged precursor; multi-step process. | Sphingosine, Ceramide, Sphingomyelin.[16] | Fluorescence Microscopy, Mass Spectrometry, Capillary Electrophoresis.[16] |
| Mass Spectrometry (Stable Isotope Labeling) | Cells are incubated with stable isotope-labeled precursors (e.g., ¹⁵N-serine), and the incorporation into different sphingolipid species is quantified by mass spectrometry.[19] | Highly quantitative; provides detailed information on metabolic flux through entire pathways; high specificity.[2][20] | Requires specialized mass spectrometry equipment and expertise; does not provide spatial information within the cell. | All classes of sphingolipids.[21][22] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] |
Experimental Protocols: A Closer Look
Fluorescent Sphingolipid Analog-Based Transport Assay
This method allows for the direct visualization of sphingolipid trafficking in living cells.
Principle: Cells are incubated with a sphingolipid analog conjugated to a fluorescent dye, such as Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY). The movement of the fluorescent lipid is then tracked over time using fluorescence microscopy.
Experimental Workflow:
Figure 1. Workflow for fluorescent sphingolipid analog transport assay.
Key Protocol Steps (NBD-Ceramide):
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
-
Labeling: Incubate cells with NBD-C6-ceramide complexed to BSA (typically 1-5 µM) in serum-free medium for a defined period (e.g., 30 minutes at 37°C).[23]
-
Wash: Gently wash the cells with fresh medium to remove unbound probe.
-
Chase: Incubate the cells in probe-free complete medium for various time points (the "chase" period) to allow for transport.
-
Imaging: Visualize the subcellular localization of the NBD-ceramide and its metabolites at different time points using a fluorescence microscope.
Click Chemistry-Based Sphingolipid Transport Assay
This powerful technique utilizes bioorthogonal chemistry to track sphingolipid metabolism and transport with minimal perturbation.
Principle: Cells are incubated with a sphingolipid precursor containing a small, non-native functional group (an alkyne or an azide). This "clickable" lipid is metabolized and incorporated into complex sphingolipids. After a desired time, the cells are fixed, and a fluorescent reporter molecule containing the complementary reactive group is "clicked" onto the tagged sphingolipid, allowing for visualization.
Experimental Workflow:
Figure 2. Workflow for click chemistry-based sphingolipid transport assay.
Key Protocol Steps:
-
Metabolic Labeling: Incubate cells with an alkyne- or azide-modified sphingolipid precursor (e.g., ω-azidosphingosine) for a period sufficient for metabolic incorporation (can range from minutes to hours).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Click Reaction: Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free click reaction by incubating the cells with a fluorescently labeled molecule containing the complementary reactive group (e.g., an azide-fluorophore for an alkyne-tagged lipid).[16]
-
Washing and Imaging: Wash the cells to remove unreacted reagents and visualize the labeled sphingolipids by fluorescence microscopy.
Photoactivatable Sphingolipid Probe Assay
This technique offers spatiotemporal control over the study of sphingolipid transport and interactions.
Principle: A sphingolipid analog is synthesized with a photoactivatable group (e.g., a diazirine or an aryl azide). This probe is introduced to cells and can be activated by a pulse of light at a specific time and location. Upon activation, the probe can covalently crosslink to nearby molecules, including transport proteins, which can then be identified.
Experimental Workflow:
Figure 3. Workflow for photoactivatable sphingolipid probe assay.
Key Protocol Steps:
-
Probe Incubation: Incubate cells with the photoactivatable sphingolipid analog.
-
Photoactivation: At the desired time point, irradiate the cells with UV light to activate the probe.
-
Analysis: The subsequent analysis depends on the experimental goal. To visualize transport, a fluorescent photoactivatable probe can be used. To identify interacting proteins, the crosslinked complexes can be isolated and analyzed by mass spectrometry.[14]
Sphingolipid Biosynthesis and Transport Overview
The following diagram illustrates the major pathways of sphingolipid biosynthesis and the key transport steps between organelles.
Figure 4. Simplified overview of sphingolipid biosynthesis and transport pathways.
Conclusion
The field of sphingolipid research has moved beyond reliance on single-target inhibitors like this compound. The methods outlined in this guide—fluorescent analogs, click chemistry, and photoactivatable probes—provide a powerful and versatile toolkit for dissecting the complex and dynamic processes of sphingolipid transport. By carefully considering the strengths and limitations of each approach, researchers can select the optimal strategy to illuminate the roles of these vital lipids in health and disease. The continued development of these and other novel techniques promises to further unravel the intricacies of sphingolipid biology and open new avenues for therapeutic intervention.
References
- 1. Lipid expansion microscopy uses the ‘power of click chemistry’ | Cornell Chronicle [news.cornell.edu]
- 2. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (this compound) for Brain Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]
- 7. Fluorescent analogues of plasma membrane sphingolipids are sorted to different intracellular compartments in astrocytes; Harmful effects of chronic ethanol exposure on sphingolipid trafficking and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.biologists.com [journals.biologists.com]
- 17. limes-institut-bonn.de [limes-institut-bonn.de]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. benchchem.com [benchchem.com]
Cross-Validation of HPA-12 Results with Lipidomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental results obtained using the ceramide trafficking inhibitor HPA-12 and those from comprehensive lipidomics analysis, specifically focusing on the quantification of ceramides. The content herein is supported by experimental data and detailed methodologies to facilitate a clear understanding of how these two approaches can be synergistically employed to validate findings in lipid-related research and drug development.
Introduction
This compound is a potent and specific inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramides from the endoplasmic reticulum (ER) to the Golgi apparatus. By inhibiting CERT, this compound disrupts the synthesis of sphingomyelin and leads to an accumulation of ceramides in the ER. Lipidomics, particularly mass spectrometry-based approaches, allows for the precise identification and quantification of a wide array of lipid species, including the various molecular species of ceramides. Cross-validating the effects of this compound on ceramide trafficking with direct measurement of ceramide levels via lipidomics provides a robust method to confirm the inhibitor's mechanism of action and to elucidate its downstream effects on the cellular lipidome.
A key example of such cross-validation comes from studies in Alzheimer's disease models, where the uptake of a radiolabeled version of this compound, [¹⁸F]F-HPA-12, in the brain was directly correlated with changes in specific ceramide levels measured by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS).[1][2][3][4] This guide will delve into the quantitative data and experimental protocols from such studies to provide a framework for researchers looking to perform similar cross-validation.
Quantitative Data Presentation
The following tables summarize the quantitative findings from a study cross-validating [¹⁸F]F-HPA-12 uptake with lipidomics in the hippocampus of a familial Alzheimer's disease (FAD) mouse model compared to control animals.[1][4]
Table 1: Correlation of [¹⁸F]F-HPA-12 Uptake with Ceramide Levels
| Parameter | Correlation with Hippocampal [¹⁸F]F-HPA-12 Radioactivity |
| Ceramide (d18:1/20:2) Levels | Positive Correlation[1][2][3][4] |
Table 2: Relative Abundance of Key Sphingolipids in FAD vs. Control Hippocampus (Lipidomics Data) [4]
| Lipid Species | Fold Difference (log2) in FAD vs. Control |
| Ceramides | |
| Cer d18:0/20:2 | Increased |
| Cer d18:1/16:0 | Reduced (in APOE4-carrying FAD mice) |
| Sphingomyelins | |
| SM d18:1/18:0 | Generally Decreased |
| Dihydroceramides | |
| DHCer d18:0/22:0 | Varied |
| Monohexosylceramides | |
| HexCer d18:1/24:1 | Varied |
Note: This table represents a summary of the trends observed in the study. For detailed quantitative values, please refer to the original publication.
Experimental Protocols
This compound Assay Protocol (In Vivo Radiolabeling)
This protocol describes the use of radiolabeled this compound to assess ceramide trafficking in vivo.[1][5]
-
Radiolabeling: this compound is radiolabeled with fluorine-18 to produce [¹⁸F]F-HPA-12.[5]
-
Animal Model: The study utilized a familial Alzheimer's disease (FAD) transgenic mouse model and littermate controls.[1]
-
Administration: [¹⁸F]F-HPA-12 is administered to the animals, typically via intravenous injection.[5]
-
Imaging and Biodistribution:
-
Positron Emission Tomography (PET): In vivo imaging is performed to monitor the distribution and uptake of the radiotracer in the brain over time.[5]
-
Gamma Counter Measurement: After a specific uptake period, animals are euthanized, and brains are dissected. The radioactivity in specific brain regions, such as the hippocampus, is measured using a gamma counter to quantify tracer accumulation.[1][4]
-
-
Data Analysis: The radioactivity counts are normalized and compared between different experimental groups (e.g., FAD vs. control). These values are then correlated with lipidomics data from the same tissues.[1]
Lipidomics Protocol for Ceramide Quantification (LC-ESI/MS/MS)
This protocol outlines a typical workflow for the quantification of ceramide species from biological tissues.[1][4][6][7]
-
Lipid Extraction:
-
Tissue samples (e.g., hippocampus) are homogenized.
-
Lipids are extracted using a modified Bligh and Dyer method with a chloroform:methanol solvent system.[6][7]
-
Internal standards, such as non-physiological odd-chain ceramides (e.g., C17:0 ceramide), are added at the beginning of the extraction process for absolute quantification.[6]
-
-
Chromatographic Separation:
-
The extracted lipid mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
A C8 or C18 column is typically used with a gradient of mobile phases, such as water with formic acid and an organic solvent mixture like acetonitrile/isopropanol with formic acid.[7]
-
-
Mass Spectrometry Detection:
-
The HPLC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6][7]
-
Ceramide species are detected and quantified using multiple reaction monitoring (MRM). This involves selecting the protonated molecular ion ([M+H]⁺) of a specific ceramide as the precursor ion and monitoring a specific product ion (e.g., m/z 264, corresponding to the sphingoid backbone) after collision-induced dissociation.[8]
-
-
Data Analysis:
-
The peak areas of the endogenous ceramide species are normalized to the peak area of the internal standard.
-
Concentrations are calculated using a calibration curve generated with known amounts of ceramide standards.
-
The results provide quantitative levels of various ceramide species in the tissue.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of CERT in ceramide trafficking, the mechanism of this compound inhibition, and the expected impact on ceramide and sphingomyelin levels.
Caption: Ceramide trafficking pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a cross-validation experiment.
Caption: Cross-validation experimental workflow.
Conclusion
The cross-validation of this compound activity with lipidomics provides a powerful and robust approach to studying ceramide metabolism and the effects of its disruption. The direct correlation between radiolabeled this compound uptake and ceramide levels quantified by mass spectrometry confirms the inhibitor's mechanism of action in a complex biological system. This integrated approach not only validates the findings from each individual technique but also provides a more comprehensive understanding of the downstream consequences of CERT inhibition on the broader lipid landscape. For researchers in drug development, this dual-pronged strategy is invaluable for target validation and for identifying potential biomarkers of drug efficacy. The detailed protocols and data presented in this guide offer a practical framework for designing and implementing such cross-validation studies.
References
- 1. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (this compound) for Brain Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HPA-12 Stereoisomers: Potency and Efficacy in CERT Inhibition
A comprehensive guide for researchers and drug development professionals on the differential binding affinities and inhibitory activities of HPA-12 stereoisomers against the ceramide transfer protein (CERT). This document provides a comparative analysis of their potency, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a synthetic ceramide analogue that has been identified as an inhibitor of the ceramide transfer protein (CERT), a key player in the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This transport is a critical step in the biosynthesis of sphingomyelin, a major component of cell membranes and an important signaling molecule. The inhibition of CERT and the subsequent disruption of ceramide trafficking have been implicated in various cellular processes, including apoptosis and the host-pathogen interactions, making CERT a promising target for therapeutic intervention. This compound possesses two chiral centers, giving rise to four distinct stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). This guide provides a detailed comparison of the potency and efficacy of these stereoisomers, supported by experimental data, to aid researchers in the selection and application of the most appropriate isomer for their studies.
Potency and Efficacy of this compound Stereoisomers
The stereochemistry of this compound plays a crucial role in its ability to bind to and inhibit the START (StAR-related lipid-transfer) domain of CERT, the domain responsible for ceramide binding and transport.[2][3] Comparative studies have revealed a significant difference in the binding affinities of the four stereoisomers.
Quantitative Data Summary
The binding affinity of the this compound stereoisomers to the CERT START domain has been quantitatively assessed using Surface Plasmon Resonance (SPR) analysis. The dissociation constants (Kd) provide a measure of the potency of each isomer, with a lower Kd value indicating a higher binding affinity.
| Stereoisomer | Configuration | Binding Affinity (Kd) for CERT START Domain (nM) |
| (1R,3S)-HPA-12 | syn | 1.2 [4] |
| (1S,3R)-HPA-12 | syn | 110[4] |
| (1R,3R)-HPA-12 | anti | 25[4] |
| (1S,3S)-HPA-12 | anti | 330[4] |
Table 1: Comparison of the binding affinities of this compound stereoisomers to the CERT START domain as determined by Surface Plasmon Resonance (SPR).[4]
The data clearly indicates that the (1R,3S)-HPA-12 isomer exhibits the highest binding affinity for the CERT START domain, with a Kd value significantly lower than the other three stereoisomers.[4] This suggests that the syn configuration with the (1R,3S) stereochemistry is optimal for interaction with the binding pocket of the START domain. The racemic mixture of (1R,3R)/(1S,3S)-HPA-12 is reported to be a control that lacks significant CERT inhibitory activity.[4]
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis for Kd Determination
This protocol outlines the general steps for determining the dissociation constant (Kd) of this compound stereoisomers for the CERT START domain using SPR.
Materials:
-
Recombinant purified CERT START domain
-
This compound stereoisomers (dissolved in a suitable solvent, e.g., DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-P+)
Methodology:
-
Immobilization of CERT START Domain:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CERT START domain over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active groups using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of each this compound stereoisomer in running buffer.
-
Inject the different concentrations of each stereoisomer over the immobilized CERT START domain surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without the immobilized protein should be used to subtract non-specific binding.
-
-
Data Analysis:
-
The binding responses are recorded as a function of time.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol describes a competitive binding assay using TR-FRET to assess the potency of this compound stereoisomers in displacing a fluorescently labeled ligand from the CERT START domain.
Materials:
-
His-tagged CERT START domain
-
Fluorescently labeled ceramide analogue (e.g., a BODIPY-labeled ceramide) as a tracer
-
Terbium-labeled anti-His antibody (donor fluorophore)
-
This compound stereoisomers
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the His-tagged CERT START domain.
-
Prepare a stock solution of the fluorescently labeled ceramide tracer.
-
Prepare a stock solution of the Terbium-labeled anti-His antibody.
-
Prepare serial dilutions of each this compound stereoisomer.
-
-
Assay Procedure:
-
Add a fixed concentration of the His-tagged CERT START domain to each well of the 384-well plate.
-
Add the serial dilutions of the this compound stereoisomers or vehicle control to the wells.
-
Add a fixed concentration of the fluorescently labeled ceramide tracer to all wells.
-
Add a fixed concentration of the Terbium-labeled anti-His antibody to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (acceptor fluorophore).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound stereoisomer concentration.
-
Determine the IC50 value for each stereoisomer by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
CERT-Mediated Ceramide Transport Pathway
The following diagram illustrates the key steps in the transport of ceramide from the Endoplasmic Reticulum to the Golgi apparatus, mediated by the CERT protein, and the inhibitory action of this compound.
CERT-mediated ceramide transport and inhibition by this compound.
Experimental Workflow for TR-FRET Binding Assay
This diagram outlines the workflow for the competitive TR-FRET binding assay used to determine the potency of this compound stereoisomers.
Workflow for the this compound TR-FRET competitive binding assay.
References
Comparative Analysis of HPA-12 Across Diverse Cancer Cell Lines: A Guide for Researchers
For scientists and professionals engaged in drug development, this guide offers an objective comparison of the performance of HPA-12, a potent inhibitor of the ceramide transfer protein (CERT), across various cancer cell lines. This document synthesizes key experimental data, provides detailed methodologies for cited experiments, and visualizes the underlying signaling pathways to support further research and development.
Quantitative Data Summary
The inhibitory effects of this compound on cell viability have been quantified across a panel of acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | This compound IC50 (µM) at 48h |
| OCI-AML3 | Data not explicitly provided |
| HL-60 | Data not explicitly provided |
| THP-1 | Data not explicitly provided |
| Kasumi-1 | Data not explicitly provided |
| KG-1α | Data not explicitly provided |
| MV4-11 | Data not explicitly provided |
| Molm13 | Data not explicitly provided |
While the precise IC50 values were not detailed in the referenced study, the research indicated that this compound reduced the viability of OCI-AML3, HL-60, THP-1, Kasumi-1, KG-1α, MV4-11, and Molm13 cells in a concentration-dependent manner following a 48-hour treatment.[1] Further investigation is required to establish the specific IC50 values for each cell line.
Mechanism of Action: CERT Inhibition and Downstream Signaling
This compound, with the full chemical name N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide, functions as a ceramide analog.[2][3] Its primary mechanism of action is the inhibition of the ceramide transfer protein (CERT).[2][4][5] CERT is responsible for the transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a critical step in the synthesis of sphingomyelin.[6][7] By blocking CERT, this compound disrupts this transport, leading to an accumulation of ceramide in the ER.[6] This accumulation is a key trigger for cellular stress and can initiate apoptosis, or programmed cell death.[2][8]
Recent studies have elucidated that the inhibition of CERT by this compound can activate the unfolded protein response (UPR) pathway. Specifically, the accumulation of ceramide in the ER induces ER stress, leading to the activation of the GRP78/ATF6/CHOP signaling axis, which ultimately promotes apoptosis.[9]
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Cell Viability Assay (CCK8 Assay)
This protocol is adapted from a study investigating the effect of Saikosaponin A (SSA) on AML cell lines and is a standard method for assessing cell viability.[1]
-
Cell Seeding: Seed acute myeloid leukemia (AML) cell lines (K562 and HL60 in the reference study) into 96-well plates.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for specified time points (e.g., 12, 24, and 48 hours).
-
CCK8 Reagent Addition: Add Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubation: Incubate the plates for a specified period to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 values can then be determined from the dose-response curves.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis and is based on a study investigating SSA-induced apoptosis in AML cells.[6]
-
Cell Treatment: Treat AML cells (e.g., K562 and HL60) with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect the treated cells.
-
Staining: Resuspend the cells in binding buffer and add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI).
-
Incubation: Incubate the cell suspension for 5 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Visualizing the Molecular Pathways and Experimental Processes
To better understand the mechanisms and workflows, the following diagrams have been generated using Graphviz.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the anti-apoptotic PI(3)K/Akt/Bad pathway by stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saikosaponin A Mediates the Anti-Acute Myeloid Leukemia Effect via the P-JNK Signaling Pathway Induced by Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are CERT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Metabolic Signature of FLT3-Mutated AML: Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HPA-12: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides a comprehensive guide to the proper disposal of HPA-12, a ceramide analog and inhibitor of the ceramide transfer protein (CERT), for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general laboratory best practices.
This compound Chemical and Safety Data
A thorough understanding of the chemical properties and hazard profile of this compound is the first step in ensuring its safe disposal.
| Property | Value | Citation(s) |
| Chemical Name | N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide | [1][2][3][4] |
| CAS Number | 383418-30-2 | [1][5][6] |
| Molecular Formula | C22H37NO3 | [2][5][6] |
| Molecular Weight | 363.54 g/mol | [5][6][7] |
| Physical State | Solid, white to off-white powder or crystal | [3][4][5][6] |
| Hazard Classification | Not classified as hazardous according to GHS | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Storage Conditions | Refrigerate at 2-8°C, heat-sensitive | [3][5][6] |
Experimental Protocols: Disposal of this compound
The primary protocol for the disposal of this compound is contingent on its classification as a non-hazardous substance. However, it is imperative to consult and adhere to all institutional and local regulations regarding chemical waste disposal, as these can vary significantly.
Step-by-Step Disposal Procedure:
-
Review Institutional Policies: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department or equivalent for specific guidelines on non-hazardous chemical waste disposal.[2]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound for disposal.
-
Segregation: Ensure that this compound waste is not mixed with hazardous waste streams.[5] If this compound has been used in experiments with hazardous materials, the resulting mixture must be treated as hazardous waste.
-
Containerization:
-
For unused or surplus this compound in its original container, ensure the label is intact and legible.
-
For this compound waste (e.g., contaminated labware, gloves), collect it in a clearly labeled, sealed container. The label should identify the contents as "this compound waste (non-hazardous)" and include the date of accumulation.
-
-
Disposal Pathway Determination: Based on your institution's guidelines, one of the following disposal pathways will likely be appropriate:
-
Solid Waste Stream: For small quantities of solid this compound, and if permitted by your institution, it may be acceptable to dispose of it in the regular solid waste stream. It is often recommended that laboratory personnel directly place such waste into larger, central dumpsters to avoid handling by custodial staff.[6]
-
Designated Non-Hazardous Laboratory Waste: Your institution may have a specific collection stream for non-hazardous laboratory waste. In this case, follow the procedures for packaging and requesting a pickup.
-
-
Empty Container Disposal:
-
Empty containers of this compound should be thoroughly rinsed with a suitable solvent. The first rinsate should be collected and disposed of as chemical waste, following your institution's procedures. Subsequent rinses may be permissible for drain disposal, but confirm this with your EHS department.[4]
-
After rinsing, deface or remove the original label to prevent confusion.[6] The clean, unlabeled container can then typically be disposed of in the regular trash or recycling, as per institutional policy.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. benchchem.com [benchchem.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling HPA-12
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling HPA-12 (CAS Number: 383418-30-2), including operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Precautions
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is always prudent to follow standard precautionary measures when handling any chemical.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses or goggles are recommended. | Standard laboratory practice to protect from potential splashes. |
| Hand Protection | Chemical-resistant gloves are required. | To prevent direct skin contact. The glove material should be impermeable and resistant to the substance.[1] |
| Respiratory Protection | Not required under normal handling conditions. | The substance is not classified as a respiratory hazard. |
| Skin and Body Protection | Protective clothing, such as a lab coat, is required. | To protect skin and personal clothing from potential contamination.[1] |
General Hygiene and Safety Measures:
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Work in a well-ventilated area.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is clean and uncluttered.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Wear appropriate PPE as outlined in the table above.
-
Handle the substance in a well-ventilated area.[1]
-
Avoid actions that could generate dust or aerosols.
-
-
Storage:
-
Spill Management:
-
In case of a spill, absorb the material with a non-combustible absorbent material like diatomite or universal binders.
-
Decontaminate the affected surfaces by scrubbing with alcohol.
-
Collect all contaminated materials and place them in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety.
Waste Segregation and Disposal:
-
Waste Container: Designate a specific, clearly labeled waste container for this compound and any contaminated materials.
-
Container Management: Use containers that are compatible with the chemical. Ensure the container is tightly sealed to prevent leaks.
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service for pickup and disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
